2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Description
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Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYGNWQELPOXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590660 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-27-1 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-dichloro-6-(trifluoromethyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details plausible synthetic routes, experimental methodologies, and quantitative data based on analogous chemical transformations.
Introduction
This compound is a substituted aromatic aldehyde containing both chlorine and trifluoromethyl functional groups. These moieties are known to impart desirable properties such as increased metabolic stability, lipophilicity, and binding affinity in bioactive molecules. Consequently, efficient and scalable synthetic routes to this compound are of significant interest to the chemical and pharmaceutical industries. This guide outlines a likely two-step synthetic approach starting from commercially available precursors.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound involves a two-step sequence:
-
Synthesis of 2,3-Dichloro-6-(trifluoromethyl)toluene: This key intermediate can be prepared via two potential routes:
-
Route A: Trifluoromethylation of 2,3-dichlorotoluene.
-
Route B: Electrophilic chlorination of 2-(trifluoromethyl)toluene.
-
-
Oxidation of 2,3-Dichloro-6-(trifluoromethyl)toluene: The methyl group of the intermediate is then oxidized to an aldehyde to yield the final product.
The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic pathways to this compound.
Experimental Protocols
Synthesis of the Intermediate: 2,3-Dichloro-6-(trifluoromethyl)toluene (CAS: 115571-59-0)
Route A: Trifluoromethylation of 2,3-Dichlorotoluene
This route involves the introduction of a trifluoromethyl group onto the 2,3-dichlorotoluene backbone. Copper-catalyzed trifluoromethylation reactions are a common method for this transformation.
Illustrative Protocol (based on analogous reactions):
-
Reaction Setup: A dry reaction vessel is charged with 2,3-dichlorotoluene, a copper(I) salt (e.g., CuI, CuTC), a suitable ligand (e.g., phenanthroline), and a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane (TMSCF₃) or trifluoroiodomethane (CF₃I)).
-
Solvent: A dry, polar aprotic solvent such as DMF, NMP, or DMSO is typically used.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 150 °C for several hours. Reaction progress is monitored by GC-MS or TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.
Route B: Electrophilic Chlorination of 2-(Trifluoromethyl)toluene
This route involves the direct chlorination of 2-(trifluoromethyl)toluene. The directing effects of the trifluoromethyl (meta-directing) and methyl (ortho, para-directing) groups can make achieving the desired 2,3-dichloro isomer challenging. The use of specific catalysts can enhance regioselectivity.
Illustrative Protocol (based on analogous reactions):
-
Reaction Setup: To a solution of 2-(trifluoromethyl)toluene in a chlorinated solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, or a specific directional chlorination catalyst) is added.
-
Chlorinating Agent: Chlorine gas is bubbled through the solution, or a solid chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise.
-
Reaction Conditions: The reaction is typically carried out at a low temperature (0 to 25 °C) to control the reaction rate and improve selectivity. The reaction is monitored by GC-MS to follow the formation of the desired dichlorinated product and minimize over-chlorination.
-
Work-up and Purification: The reaction is quenched by the addition of water or a dilute aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The isomeric mixture is then separated by fractional distillation or preparative chromatography to isolate the 2,3-dichloro-6-(trifluoromethyl)toluene isomer.
Synthesis of this compound
Oxidation of 2,3-Dichloro-6-(trifluoromethyl)toluene
The conversion of the methyl group of the toluene intermediate to an aldehyde can be achieved through various oxidation methods. A common and effective method is a two-step process involving free-radical bromination followed by hydrolysis.
Illustrative Protocol (based on analogous reactions):
Step 1: Side-Chain Bromination
-
Reaction Setup: 2,3-Dichloro-6-(trifluoromethyl)toluene is dissolved in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Brominating Agent and Initiator: N-Bromosuccinimide (NBS) is added as the brominating agent, and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is introduced.
-
Reaction Conditions: The mixture is heated to reflux under irradiation with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction. The reaction is monitored by the disappearance of the starting material (TLC or GC-MS).
-
Work-up: After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium bicarbonate and brine, dried, and the solvent is removed under reduced pressure to yield the crude 2,3-dichloro-6-(trifluoromethyl)benzyl bromide. This intermediate is often used in the next step without further purification.
Step 2: Hydrolysis to the Aldehyde
-
Reaction Setup: The crude benzyl bromide is subjected to hydrolysis. This can be achieved using various methods, such as the Sommelet reaction (reaction with hexamine followed by hydrolysis) or by heating with an aqueous solution of a carbonate salt (e.g., sodium or calcium carbonate) in a suitable solvent mixture (e.g., water/dioxane).
-
Reaction Conditions: The hydrolysis is typically carried out at elevated temperatures (50-100 °C) and monitored until the benzyl bromide is consumed.
-
Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent. The organic extracts are combined, washed with water and brine, dried, and concentrated. The resulting crude this compound is then purified by column chromatography or distillation.
Quantitative Data
The following table summarizes typical quantitative data for the key transformations, based on analogous reactions reported in the chemical literature. The actual yields and optimal conditions for the synthesis of this compound may vary and would require experimental optimization.
| Reaction Step | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| Trifluoromethylation | Aryl Halide | CuCF₃, CF₃I, or TMSCF₃ | 40 - 70 | >95 (after purification) |
| Chlorination | Substituted Toluene | Cl₂, Lewis Acid | 30 - 60 (for specific isomer) | >98 (after separation) |
| Side-Chain Bromination | Substituted Toluene | NBS, AIBN/BPO | 80 - 95 | Crude, used directly |
| Hydrolysis of Benzyl Bromide | Benzyl Bromide | Hexamethylenetetramine, H₂O/acid or Na₂CO₃, H₂O | 60 - 85 | >97 (after purification) |
Logical Relationships and Experimental Workflow
The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following diagram.
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Conclusion
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group, imparts distinct electronic and steric properties that can influence molecular interactions and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support research and development efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂F₃O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 243.01 g/mol | --INVALID-LINK-- |
| CAS Number | 186517-27-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 244.7 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.533 g/cm³ | --INVALID-LINK-- |
| Flash Point | 101.8 °C | --INVALID-LINK-- |
| Refractive Index | 1.514 | --INVALID-LINK-- |
| Vapor Pressure | 0.03 mmHg at 25°C | --INVALID-LINK-- |
| XLogP3 (Predicted) | 3.82470 | --INVALID-LINK-- |
| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in the public domain. However, general methods for the synthesis of related trifluoromethylbenzaldehydes can be adapted. One common approach involves the hydrolysis of the corresponding benzal chloride derivative.
A plausible synthetic workflow is outlined below:
General Hydrolysis Protocol (adapted from similar syntheses):
-
The corresponding 2,3-dichloro-6-(trifluoromethyl)benzylidene chloride would be dissolved in a suitable solvent.
-
A hydrolyzing agent, such as water in the presence of an acid or base catalyst, would be added to the reaction mixture.
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The reaction would be heated to an appropriate temperature and monitored for completion by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Upon completion, the reaction mixture would be worked up, typically involving extraction and washing steps.
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The crude product would then be purified, for example, by vacuum distillation or column chromatography, to yield the final this compound.
Reactivity and Stability
The reactivity of this compound is primarily dictated by the aldehyde functional group. It is expected to undergo typical aldehyde reactions such as oxidation to the corresponding carboxylic acid, reduction to the benzyl alcohol, and nucleophilic addition reactions at the carbonyl carbon. The presence of electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring will likely enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Information regarding the specific stability and degradation pathways of this compound is limited. However, like many benzaldehyde derivatives, it may be susceptible to oxidation upon prolonged exposure to air.
Biological Activity and Signaling Pathways
While the biological activity of substituted benzaldehydes has been a subject of investigation in drug discovery, specific data for this compound is not available in the reviewed literature. Halogenated and trifluoromethyl-containing aromatic compounds are known to exhibit a wide range of biological activities, and their inclusion in drug candidates can modulate properties such as metabolic stability and binding affinity.
Given the lack of specific data, a logical workflow for the initial biological evaluation of this compound is proposed below:
Spectroscopic Data
Detailed NMR, IR, and mass spectrometry data for this compound are not available in the searched literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.
Conclusion
This compound is a compound with potential applications in drug discovery and development, owing to its unique substitution pattern. While some of its fundamental physicochemical properties have been reported, a significant amount of experimental data, including melting point, solubility, pKa, detailed synthetic protocols, and comprehensive spectroscopic and biological activity data, is currently lacking in the public domain. The information and proposed workflows in this guide are intended to provide a foundation for researchers to design and execute further studies on this promising molecule.
In-Depth Technical Guide on 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde (CAS: 186517-27-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde intermediate. This document consolidates available data on its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde with the molecular formula C₈H₃Cl₂F₃O.[1] Its chemical structure features a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an aldehyde functional group. The presence of the electron-withdrawing trifluoromethyl group and chlorine atoms significantly influences the reactivity of the aldehyde and the aromatic ring.
A summary of its key physical and chemical properties is presented in the table below. Please note that some of these values are predicted.
| Property | Value | Reference(s) |
| CAS Number | 186517-27-1 | [1] |
| Molecular Formula | C₈H₃Cl₂F₃O | [1] |
| Molecular Weight | 243.01 g/mol | [1] |
| Boiling Point | 244.7±40.0 °C (Predicted) | [1] |
| Density | 1.533±0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 101.8ºC (Predicted) | [1] |
| Vapor Pressure | 0.03mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.514 (Predicted) | [1] |
| Monoisotopic Mass | 241.95131 Da | [2] |
| XlogP (Predicted) | 3.5 | [2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has been described in the patent EP0881207A1.[3] The synthesis starts from 3,4-dichlorobenzotrifluoride.
Synthesis of 2,3-Dichloro-6-trifluoromethylbenzaldehyde[3]
Starting Material: 3,4-dichlorobenzotrifluoride
Reagents and Solvents:
-
Anhydrous Tetrahydrofuran (THF)
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n-Butyl lithium in hexane
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Anhydrous N,N-dimethylformamide (DMF)
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Dry ice/acetone bath
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Ethyl acetate
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Water
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Anhydrous magnesium sulfate
Procedure:
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Dissolve 54 g (0.25 mol) of 3,4-dichlorobenzotrifluoride in 500 ml of anhydrous THF in a reaction vessel.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Add 190 ml (0.3 mol) of a hexane solution of n-butyl lithium dropwise over 45 minutes, ensuring the temperature is maintained at or below -70°C.
-
Stir the mixture at this temperature for an additional 2 hours.
-
Add 22 ml (0.3 mol) of anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
After the addition of DMF, continue stirring the reaction mixture at -70°C for one hour.
-
Allow the reaction mixture to gradually warm to room temperature.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with water and dry it over anhydrous magnesium sulfate.
-
Distill off the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield 2,3-dichloro-6-trifluoromethylbenzaldehyde.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data / Notes |
| ¹H NMR | The proton spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two aromatic protons, and a singlet for the aldehyde proton at a downfield chemical shift (typically δ 9.5-10.5 ppm). The coupling patterns of the aromatic protons would depend on their relative positions. |
| ¹³C NMR | The carbon spectrum will show signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbonyl carbon of the aldehyde group (typically in the range of δ 185-200 ppm). |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the aldehyde is expected around 1700-1730 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde group are expected around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. The C-F and C-Cl stretching vibrations will appear in the fingerprint region. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (243.01 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), chlorine atoms, and the trifluoromethyl group. Predicted m/z values for various adducts are available.[2] |
Applications in Research and Development
Trifluoromethylated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets.
While specific biological activities for this compound have not been extensively reported, its structural features suggest its potential as a versatile intermediate in the synthesis of novel bioactive molecules and functional materials. Related compounds, such as other halogenated (trifluoromethyl)benzaldehydes, are known to be used in the development of pharmaceuticals and agrochemicals.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
References
An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. This compound, a halogenated aromatic aldehyde, is of interest to researchers in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the dichloro and trifluoromethyl substituents. This document outlines a plausible synthetic route, summarizes key quantitative data, and explores a potential mechanism of action based on the known biological activities of structurally related benzaldehydes. Detailed experimental protocols and visual diagrams are provided to facilitate further research and application.
Molecular Structure and Properties
This compound possesses a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an aldehyde functional group. The substitution pattern on the aromatic ring significantly influences its chemical reactivity and biological activity.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₃Cl₂F₃O
-
CAS Number: 186517-27-1
The presence of the electron-withdrawing trifluoromethyl group and chlorine atoms deactivates the aromatic ring towards electrophilic substitution while making the carbonyl carbon of the aldehyde group more electrophilic.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 243.01 g/mol | [1] |
| Exact Mass | 241.95100 u | [1] |
| Boiling Point | 244.7°C at 760 mmHg | [1] |
| Density | 1.533 g/cm³ | [1] |
| Flash Point | 101.8°C | [1] |
| Vapor Pressure | 0.03 mmHg at 25°C | [1] |
Spectroscopic Data (Predicted and Analog-Based)
| Spectroscopy | Expected Peaks/Signals | Notes |
| ¹H NMR | Aromatic protons: δ 7.5-8.0 ppm (multiplet, 2H), Aldehyde proton: δ ~10.0 ppm (singlet, 1H). | Based on data for 3-(Trifluoromethyl)benzaldehyde[2][3]. |
| ¹³C NMR | Aromatic carbons: δ 120-140 ppm, Carbonyl carbon: δ ~190 ppm, Trifluoromethyl carbon: quartet, δ ~123 ppm. | Based on data for 3-(Trifluoromethyl)benzaldehyde[4]. |
| IR Spectroscopy | C=O stretch (aldehyde): ~1700 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹, C-F stretch: ~1100-1300 cm⁻¹. | Based on general frequencies for functional groups and data for related benzaldehydes[5][6]. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ~242, with characteristic isotopic pattern for two chlorine atoms. | Predicted based on molecular weight and isotopic abundances. |
Experimental Protocols
While a specific, published synthesis for this compound is not available, a plausible route can be devised based on established organic chemistry transformations and protocols for similar compounds.
Proposed Synthesis Workflow
The synthesis can be envisioned as a multi-step process starting from a commercially available substituted toluene.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical procedure based on standard organic synthesis methodologies.
Step 1: Radical Bromination of 1,2-Dichloro-3-(trifluoromethyl)benzene
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dichloro-3-(trifluoromethyl)benzene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1,2-dichloro-3-(bromomethyl)-6-(trifluoromethyl)benzene, can be purified by column chromatography on silica gel.
Step 2: Oxidation to this compound
This can be achieved via several methods, one of which is the Sommelet reaction.
-
Reaction Setup: In a flask, dissolve the crude 1,2-dichloro-3-(bromomethyl)-6-(trifluoromethyl)benzene from the previous step in a suitable solvent like chloroform or aqueous acetic acid. Add hexamethylenetetramine (urotropine, 1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux. The reaction forms a quaternary ammonium salt which is then hydrolyzed in situ or upon addition of water to yield the aldehyde.
-
Work-up: After the reaction is complete, cool the mixture and extract the product with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, can be purified by distillation under reduced pressure or by column chromatography.
Potential Biological Activity and Signaling Pathways
Substituted benzaldehydes are known to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[7] The specific combination of chloro and trifluoromethyl groups in this compound suggests potential for potent biological activity.
Postulated Mechanism of Cytotoxic Action
Benzaldehyde and its derivatives have been shown to induce tumor-specific cytotoxicity.[8] One proposed mechanism involves the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like topoisomerase IIα.[9] The electrophilic nature of the aldehyde's carbonyl carbon can also lead to the formation of Schiff bases with amine groups in proteins, potentially disrupting their function.
The following diagram illustrates a generalized signaling pathway for the cytotoxic effects of a substituted benzaldehyde.
Conclusion
This compound is a molecule with significant potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its structure, properties, a plausible synthetic route, and a potential mechanism of biological action. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the field, encouraging further investigation into the unique characteristics and applications of this compound. Further experimental validation of the proposed synthesis and biological activities is warranted.
References
- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 3. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3,5-Bis(trifluoromethyl)benzaldehyde [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde | Anticancer Research [ar.iiarjournals.org]
- 9. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Spectral Data of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the spectral data for 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. In the absence of experimentally acquired spectra in the public domain, this document serves as a robust theoretical framework for researchers working with this compound. The predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing analogies from structurally related molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 - 8.0 | Doublet | 1H | Aromatic proton (H-4) |
| ~7.6 - 7.8 | Doublet | 1H | Aromatic proton (H-5) |
Predictions are based on a standard deuterated solvent such as CDCl₃.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde carbon (C=O) |
| ~138 | Aromatic carbon (C-1) |
| ~135 | Aromatic carbon (C-2) |
| ~133 | Aromatic carbon (C-3) |
| ~131 | Aromatic carbon (C-4) |
| ~129 | Aromatic carbon (C-5) |
| ~130 (quartet) | Aromatic carbon (C-6) |
| ~122 (quartet) | Trifluoromethyl carbon (-CF₃) |
Predictions are based on a standard deuterated solvent such as CDCl₃. The trifluoromethyl carbon and the carbon it is attached to will exhibit splitting due to C-F coupling.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1710 | C=O stretch (aldehyde) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1320 | C-F stretch |
| ~1140 | C-F stretch |
| ~820 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 242/244/246 | Molecular ion ([M]⁺) with characteristic isotopic pattern for two chlorine atoms |
| 241/243/245 | [M-H]⁺ |
| 213/215/217 | [M-CHO]⁺ |
| 178/180 | [M-CHO-Cl]⁺ |
| 143 | [M-CHO-2Cl]⁺ |
Predictions are for electron ionization (EI) mass spectrometry.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃).[1][2][3] The solution should be free of any particulate matter.
-
NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube.[1][3]
-
Instrumentation : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or the pure solvent).[5]
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS) for a volatile compound.
-
Ionization : Utilize electron ionization (EI) at 70 eV to induce fragmentation.[6]
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.[7][8]
-
Detection : Detect the ions and generate a mass spectrum that plots the relative abundance of each ion against its m/z value.[6][9]
Visualizations
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a novel compound like this compound.
Caption: Workflow for the spectral analysis of a chemical compound.
References
- 1. How To [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. rsc.org [rsc.org]
- 8. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. quora.com [quora.com]
An In-depth Technical Guide to the Safety and Handling of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of chlorine and trifluoromethyl groups on the benzaldehyde scaffold can significantly influence the compound's reactivity, toxicity, and overall hazard profile. This guide provides a detailed overview of the known properties and inferred safety and handling procedures for this compound, based on available data for the compound itself and its structural analogs.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 186517-27-1 | [1][2] |
| Molecular Formula | C8H3Cl2F3O | [1][2] |
| Molecular Weight | 243.01 g/mol | [1] |
| Boiling Point | 244.7°C at 760 mmHg | [1] |
| Flash Point | 101.8°C | [1] |
| Density | 1.533 g/cm³ | [1] |
| Vapor Pressure | 0.03 mmHg at 25°C | [1] |
| Refractive Index | 1.514 | [1] |
Hazard Identification and GHS Classification (Inferred)
Based on the hazard profiles of similar halogenated benzaldehydes, this compound is anticipated to have the following GHS classifications. It is crucial to handle this compound as if it possesses these hazards until a definitive SDS is available.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6][7][8][9] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation.[4][5][6][7][10][11] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 or 2 | H400/H401: Very toxic/Toxic to aquatic life.[4][8] |
Signal Word: Warning[4][5][6][10]
Pictograms:
Safe Handling and Storage
Proper handling and storage are paramount to ensuring the safety of laboratory personnel and the environment.
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Take precautionary measures against static discharge.[8]
-
Do not eat, drink, or smoke in the work area.[3]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
-
Some analogous compounds are sensitive to air and may require storage under an inert atmosphere (e.g., nitrogen).[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[13][14] |
| Skin Protection | A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are required. For extensive handling, consider double-gloving and a chemical-resistant apron or suit.[13] |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[13] |
First Aid Measures
In the event of exposure, immediate medical attention is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][10] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][8]
-
Specific Hazards: The compound is a combustible liquid.[4][5] Thermal decomposition may produce toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[5][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Accidental Release:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 5. Ensure adequate ventilation.[8]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite).[11][15] Collect the absorbed material into a suitable, labeled container for disposal.[11][15]
Experimental Protocols and Workflows
The following diagram illustrates a general workflow for the safe handling of hazardous aromatic aldehydes like this compound.
Caption: A logical workflow for the safe handling of hazardous aromatic aldehydes.
Conclusion
While this compound is a valuable research chemical, its handling requires strict adherence to safety protocols. Due to the lack of a specific Safety Data Sheet, it is imperative to treat this compound with the caution afforded to its hazardous structural analogs. By following the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe laboratory environment. It is strongly recommended to seek out a manufacturer-provided SDS for the most accurate and up-to-date safety information.
References
- 1. echemi.com [echemi.com]
- 2. pschemicals.com [pschemicals.com]
- 3. kasturiaromatics.com [kasturiaromatics.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. keyorganics.net [keyorganics.net]
- 13. benchchem.com [benchchem.com]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Uncharted Territory: A Technical Guide to the Hazards of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde (CAS No. 186517-27-1) have not been fully investigated. This guide provides a comprehensive overview of the available safety information for this compound and its structural analogs to infer potential hazards. All data should be interpreted with caution and within the context of a thorough risk assessment.
Executive Summary
This compound is a substituted aromatic aldehyde whose specific toxicological profile is largely uncharacterized. A Safety Data Sheet (SDS) indicates that it is an irritant to mucous membranes and the upper respiratory tract and may be harmful by ingestion and inhalation.[1] Due to the lack of detailed experimental data, this guide draws upon information from structurally related compounds to provide a predictive hazard assessment. The primary hazards associated with analogous compounds include skin and eye irritation, respiratory irritation, and potential for systemic effects upon significant exposure. This document aims to equip researchers with the necessary information to handle this compound with appropriate caution.
Physicochemical and Hazard Information
While specific quantitative toxicological data for this compound is unavailable, the following table summarizes its known physical properties and hazard classifications based on limited data.
| Property | Value | Reference |
| CAS Number | 186517-27-1 | Echemi |
| Molecular Formula | C₈H₃Cl₂F₃O | Echemi |
| Molecular Weight | 243.01 g/mol | Echemi |
| Boiling Point | 244.7°C at 760 mmHg | Echemi |
| Flash Point | 101.8°C | Echemi |
| Density | 1.533 g/cm³ | Echemi |
| GHS Hazard Statements | Not fully classified. Stated to be an irritant and potentially harmful. | [1] |
Comparative Hazard Analysis of Structural Analogs
To better understand the potential hazards of this compound, this section provides a comparative analysis of related halogenated and trifluoromethyl-substituted benzaldehydes.
Table 1: GHS Hazard Classifications of Structural Analogs
| Compound | CAS Number | GHS Pictograms | Hazard Statements |
| 4-Chloro-3-(trifluoromethyl)benzaldehyde | Not Available | H315: Causes skin irritation.H319: Causes serious eye irritation. | |
| 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | 90176-80-0 | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |
Note: The absence of a pictogram indicates it was not specified in the source documents.
Inferred Hazard Profile and Precautionary Measures
Based on the available data for this compound and its analogs, a general hazard profile can be inferred. The presence of chlorine and trifluoromethyl groups on the benzaldehyde structure suggests a potential for irritant and sensitizing properties.
Logical Relationship of Hazard Information
Caption: Inferred hazard profile and recommended precautions for this compound.
Experimental Protocols (Hypothetical)
As no specific experimental studies on the hazards of this compound were found, this section provides a generalized, hypothetical protocol for assessing the skin irritation potential of a novel chemical entity, based on standard OECD guidelines. This is for illustrative purposes only.
Hypothetical Experimental Workflow: In Vitro Skin Irritation Test
Caption: Hypothetical workflow for an in vitro skin irritation assessment.
Signaling Pathways (Theoretical)
No studies have elucidated the specific signaling pathways affected by this compound. However, many irritant chemicals are known to activate inflammatory signaling pathways in exposed tissues. A theoretical pathway is presented below.
Theoretical Inflammatory Signaling Pathway Activation by an Irritant
Caption: A theoretical inflammatory signaling pathway potentially activated by an irritant chemical.
Conclusion and Recommendations
The available data on this compound is insufficient to form a complete hazard profile. However, based on the information from its Safety Data Sheet and a comparative analysis of structurally similar compounds, it is prudent to handle this chemical as a potential skin, eye, and respiratory irritant, and as a substance that may be harmful if ingested, inhaled, or absorbed through the skin.
Researchers, scientists, and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further toxicological studies are imperative to fully characterize the hazards associated with this compound and to establish safe handling limits. Until such data is available, a cautious and conservative approach to its handling and use is strongly recommended.
References
Thermodynamic Properties of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an overview of the known thermodynamic and physical properties of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde (CAS No: 186517-27-1). Due to the limited availability of specific experimental thermodynamic data for this compound in publicly accessible literature, this document focuses on presenting the available physical characteristics and outlines the standard experimental protocols used for determining core thermodynamic properties of aromatic aldehydes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering both established data and a roadmap for further experimental investigation.
Introduction
This compound is a halogenated aromatic aldehyde of interest in synthetic chemistry and potentially in the development of novel pharmaceutical and agrochemical agents. The presence of chlorine and trifluoromethyl substituents on the benzaldehyde scaffold can significantly influence its chemical reactivity, biological activity, and physical properties. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and assessing its stability and environmental fate.
This document compiles the available physical data for this compound and provides detailed descriptions of the standard experimental methodologies for determining key thermodynamic parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity.
Physicochemical Properties
The following table summarizes the reported physical properties of this compound. It is important to note that this data is primarily sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
| Property | Value | Unit | Source |
| Molecular Formula | C8H3Cl2F3O | - | [1][2] |
| Molecular Weight | 243.01 | g/mol | [1] |
| CAS Number | 186517-27-1 | - | [1][2] |
| Boiling Point | 244.7 | °C at 760 mmHg | [1] |
| Density | 1.533 | g/cm³ | [1] |
| Vapor Pressure | 0.03 | mmHg at 25°C | [1] |
| Flash Point | 101.8 | °C | [1] |
| Refractive Index | 1.514 | - | [1] |
General Experimental Protocols for Thermodynamic Property Determination
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is widely used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 1-10 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.
-
Measurement: The instrument heats both the sample and the reference pans, and the differential heat flow to the sample is measured.
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The area under a peak is proportional to the enthalpy change of the transition. For melting, this provides the enthalpy of fusion (ΔHfus). The onset temperature of the melting peak is taken as the melting point.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6][7] It is used to determine the thermal stability of a material and to study its decomposition kinetics.[5]
Methodology:
-
Sample Preparation: A small amount of the sample is placed in a tared TGA pan, which is typically made of platinum or alumina.
-
Instrumentation: The pan is placed on a sensitive microbalance within a furnace. A purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) is passed over the sample at a controlled flow rate.
-
Measurement: The furnace temperature is ramped at a constant rate, and the sample mass is continuously recorded.
-
Data Analysis: The TGA curve plots mass percentage against temperature. The temperatures at which significant mass loss occurs indicate decomposition or volatilization. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamics of binding interactions in solution. While not a direct measure of the intrinsic thermodynamic properties of a single compound, it is crucial for drug development professionals to understand how a compound like this compound interacts with biological macromolecules.
Methodology:
-
Sample Preparation: A solution of the macromolecule (e.g., a protein) is placed in the sample cell, and a solution of the ligand (the compound of interest) is loaded into a syringe.
-
Instrumentation: The syringe is placed in the ITC instrument, which maintains a constant temperature.
-
Measurement: A series of small aliquots of the ligand solution are injected into the sample cell. The heat released or absorbed upon binding is measured for each injection.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the determination of thermodynamic properties of a chemical compound.
Caption: General workflow for determining thermodynamic properties.
Conclusion
This technical guide has synthesized the currently available physicochemical data for this compound and provided an overview of the standard experimental protocols necessary for a comprehensive thermodynamic characterization. While specific enthalpy, entropy, and Gibbs free energy data for this compound are not yet publicly documented, the methodologies described herein offer a clear path for researchers to obtain this critical information. The provided workflow diagram serves as a visual guide for the experimental process. Further research to determine these fundamental thermodynamic properties is essential for the effective application of this compound in drug development and other areas of chemical science.
References
- 1. echemi.com [echemi.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. mt.com [mt.com]
- 7. Thermogravimetric analysis. A review - Analyst (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde, a key intermediate in various synthetic pathways. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides detailed, generalized experimental protocols for determining the solubility of solid organic compounds, which can be readily applied to the title compound. The methodologies described include gravimetric analysis and UV-Vis spectroscopy, offering robust frameworks for researchers to generate precise and reliable solubility data. Visual workflows for these experimental protocols are provided to facilitate clear understanding and implementation.
Introduction
This compound is a substituted aromatic aldehyde with the chemical formula C₈H₃Cl₂F₃O.[1] Its utility in the synthesis of pharmaceuticals and other complex organic molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. While general principles suggest that aldehydes are typically soluble in a range of organic solvents, precise quantitative data is crucial for process optimization and reproducibility.[2][3][4]
This document serves as a practical guide for researchers to experimentally determine the solubility of this compound in various organic solvents of interest.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in organic solvents is not available in peer-reviewed literature or publicly accessible chemical databases. Researchers are encouraged to utilize the experimental protocols outlined in the following sections to determine this data for their specific solvent systems and experimental conditions (e.g., temperature, pressure).
For context, the parent compound, benzaldehyde, is miscible with alcohol, ether, and oils, while being only slightly soluble in water.[5] Substituted benzaldehydes, such as 3,5-Bis(trifluoromethyl)benzaldehyde, are noted to be soluble in many organic solvents but insoluble in water.[6] These trends suggest that this compound is likely to exhibit good solubility in a range of common organic solvents.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of a solid organic compound like this compound.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute.[3][4][7]
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric pipettes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is crucial to use a syringe filter attached to the pipette or syringe.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed, chemically inert evaporation dish.
-
Carefully evaporate the solvent in a fume hood or using a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a controlled temperature (well below the melting point of the solute) can be used.
-
Once the solvent is fully evaporated, place the dish in an oven at a moderate temperature to ensure all residual solvent is removed.
-
Cool the dish in a desiccator to room temperature and then weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.[3][4]
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final constant mass of the dish minus the initial mass of the empty dish.
-
Solubility is typically expressed in g/L, mg/mL, or mol/L.
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))
-
UV-Vis Spectroscopic Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and does not interfere with the solvent's absorbance. It is often faster than the gravimetric method but requires the initial creation of a calibration curve.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
All materials listed for the gravimetric method (for preparing the saturated solution)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Sampling:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
Collect a sample of the clear supernatant as described in Section 3.1, step 2.
-
-
Sample Analysis:
-
Dilute the collected supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Concentration of saturated solution = (Concentration of diluted sample) x (Dilution factor)
-
Express the solubility in the desired units (g/L, mol/L, etc.).
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Spectroscopic Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains to be published, this guide provides researchers with two robust and widely accepted experimental protocols—gravimetric and UV-Vis spectroscopic methods—to determine this critical parameter. The detailed procedures and visual workflows are designed to enable the generation of accurate and reproducible solubility data, which is essential for the effective use of this compound in research and development.
References
An In-depth Technical Guide to the Isomeric Purity of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric purity of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. Understanding and controlling the isomeric purity of this compound is critical for ensuring the efficacy, safety, and reproducibility of the final products. This document details the potential isomeric impurities arising from a plausible synthetic pathway, outlines detailed experimental protocols for their analysis using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a framework for data interpretation and reporting.
Introduction to Isomeric Purity in Drug Development
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the context of drug development, different isomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, regulatory agencies require stringent control over the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates. For a substituted benzaldehyde like this compound, positional isomers are the primary concern. These are constitutional isomers that have the same functional groups but differ in their positions on the benzene ring. The presence of even small amounts of undesired isomers can lead to side effects, reduced efficacy, or the formation of toxic byproducts in subsequent reactions.
Synthesis and Potential Isomeric Impurities
A plausible and common synthetic route for the preparation of substituted benzaldehydes involves the oxidation of the corresponding toluene derivative. For this compound, a likely precursor is 2,3-dichloro-1-(trifluoromethyl)benzene, which can be synthesized through various methods, including the chlorination of 1-(trifluoromethyl)benzene. The subsequent step would be the introduction of the formyl group at the 6-position.
However, a more direct and industrially relevant approach often involves the synthesis of a dichlorotoluene followed by trifluoromethylation and subsequent oxidation of the methyl group. For instance, starting from 2,3-dichlorotoluene, the introduction of the trifluoromethyl group and the aldehyde functionality can lead to the formation of several positional isomers.
Based on common synthetic strategies for similar compounds, the following positional isomers are the most probable impurities in the synthesis of this compound:
-
2,3-Dichloro-4-(trifluoromethyl)benzaldehyde
-
2,3-Dichloro-5-(trifluoromethyl)benzaldehyde
-
3,4-Dichloro-6-(trifluoromethyl)benzaldehyde
-
2,5-Dichloro-6-(trifluoromethyl)benzaldehyde
-
2,4-Dichloro-6-(trifluoromethyl)benzaldehyde
The relative abundance of these impurities will depend on the specific reaction conditions, catalysts, and purification methods employed.
Analytical Methodologies for Isomeric Purity Assessment
To ensure the quality and consistency of this compound, robust analytical methods are required to separate and quantify the target isomer from its potential impurities. The three most powerful and commonly used techniques for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC)
GC is a highly effective technique for separating volatile and thermally stable compounds like substituted benzaldehydes. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL (split ratio 50:1) |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Experimental Protocol: GC Analysis
-
Standard Preparation: Prepare individual stock solutions (1 mg/mL) of the main compound and all potential isomeric impurities in high-purity acetone. Prepare a mixed standard solution containing all isomers at a known concentration (e.g., 10 µg/mL each).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetone to obtain a 1 mg/mL solution.
-
Injection: Inject the mixed standard solution to determine the retention time and response factor for each isomer.
-
Analysis: Inject the sample solution.
-
Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards. The percentage of each impurity can be calculated using the following formula:
% Impurity = (Area_impurity / (Sum of all peak areas)) * 100%
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and powerful technique for the separation of a wide range of compounds, including positional isomers of aromatic aldehydes. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is typically the method of choice.
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation: Follow the same procedure as described for the GC analysis, using a mixture of acetonitrile and water (e.g., 50:50 v/v) as the diluent.
-
System Suitability: Inject the mixed standard solution multiple times to ensure the system is performing adequately (e.g., resolution between critical pairs, peak symmetry, and reproducibility of retention times and peak areas).
-
Analysis: Inject the sample solution.
-
Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For fluorinated molecules like this compound, both ¹H and ¹⁹F NMR are highly informative. While NMR is generally less sensitive than chromatographic techniques for quantifying very low levels of impurities, it provides unambiguous structural information that can confirm the identity of isomers.
| Parameter | ¹H NMR | ¹⁹F NMR |
| Spectrometer | 400 MHz or higher | 376 MHz (on a 400 MHz instrument) |
| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Internal Standard | Tetramethylsilane (TMS) | Not typically required (can be referenced to an external standard if needed) |
| Pulse Program | Standard single pulse | Standard single pulse with proton decoupling |
| Relaxation Delay | 5 seconds | 5 seconds |
| Number of Scans | 16 | 64 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 0.7 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The aromatic region (typically 7.0-8.5 ppm) will show distinct splitting patterns for the different isomers. The aldehyde proton will appear as a singlet around 10 ppm.
-
¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F NMR spectrum. The trifluoromethyl group of each isomer will give a distinct singlet at a unique chemical shift.
-
Data Analysis: The relative integration of the signals in both the ¹H and ¹⁹F NMR spectra can be used to determine the molar ratio of the isomers present in the sample. For quantitative analysis, it is crucial to ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay.
Visualization of Analytical Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the hypothesized synthetic pathway and the analytical workflows.
Hypothesized Synthetic Pathway and Potential Isomers
Caption: Hypothesized synthesis of this compound and potential isomers.
Analytical Workflow for Isomeric Purity Determination
Caption: General analytical workflow for determining the isomeric purity of the target compound.
Conclusion
The control of isomeric purity is a non-negotiable aspect of modern drug development and chemical manufacturing. For this compound, a thorough understanding of the potential positional isomers arising from its synthesis is the first step toward ensuring its quality. The analytical methodologies detailed in this guide, including GC, HPLC, and NMR spectroscopy, provide a robust framework for the separation, identification, and quantification of these impurities. By implementing these techniques and adhering to rigorous quality control standards, researchers, scientists, and drug development professionals can ensure the isomeric purity of this critical intermediate, thereby contributing to the development of safe and effective final products.
Methodological & Application
Application Notes and Protocols: 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde as a key intermediate in the synthesis of complex heterocyclic structures, particularly in the development of novel therapeutic agents. The protocols provided are based on established synthetic transformations, offering a guide for the practical application of this versatile reagent.
Application Note 1: Synthesis of Benzothiazine Derivatives
Introduction:
This compound is a valuable building block in the synthesis of benzothiazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group and the strategic placement of the chloro substituents on the benzaldehyde ring influence the reactivity of the aldehyde and subsequent cyclization reactions, allowing for the construction of complex molecular architectures.
One notable application is in the synthesis of substituted benzothiazines through condensation and cyclization reactions. These reactions typically involve the reaction of the aldehyde with a bifunctional nucleophile, such as a substituted aminothiophenol, to form an intermediate which then undergoes an intramolecular cyclization to yield the desired heterocyclic product.
Logical Workflow for Benzothiazine Synthesis:
The synthesis of benzothiazine derivatives from this compound generally follows a two-step process. The initial step involves a condensation reaction to form a Schiff base, followed by an intramolecular cyclization to form the final heterocyclic ring system.
Caption: General workflow for the synthesis of benzothiazines.
Experimental Protocols
Protocol 1: Synthesis of a Benzothiazine Derivative
This protocol describes a representative procedure for the synthesis of a benzothiazine derivative from this compound.
Materials:
-
This compound
-
2-Aminothiophenol
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (for drying)
-
Silica Gel (for column chromatography)
Procedure:
Step 1: Condensation and Cyclization
-
To a solution of this compound (1.0 eq) in absolute ethanol, add 2-aminothiophenol (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure benzothiazine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary:
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a benzothiazine derivative.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |
| This compound | 2-Aminothiophenol | Ethanol | Glacial Acetic Acid | 4-6 hours | Reflux | 75-85 |
Signaling Pathway Visualization
While this application note focuses on synthetic chemistry, the resulting benzothiazine derivatives may be designed as inhibitors of specific biological pathways. The following diagram illustrates a hypothetical signaling pathway where a synthesized benzothiazine derivative acts as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Disclaimer: The experimental protocols and data provided are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents.
Application Notes and Protocols: 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of two chlorine atoms and a trifluoromethyl group on the benzene ring significantly influences the electronic properties and reactivity of the molecule, making it an attractive building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
These application notes provide an overview of the potential synthetic applications of this compound in the construction of important heterocyclic scaffolds, including pyrazoles, quinolines, and benzodiazepines. While direct literature examples for this specific starting material are limited, the following protocols are based on well-established synthetic methodologies for analogous substituted benzaldehydes.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. A common and effective method for the synthesis of pyrazoles involves the condensation of a substituted benzaldehyde with a hydrazine derivative, followed by cyclization.
Proposed Synthetic Pathway for 3-(2,3-Dichloro-6-(trifluoromethyl)phenyl)-1-phenyl-1H-pyrazole
A plausible route to a pyrazole derivative from this compound involves a multi-step reaction, beginning with a Claisen-Schmidt condensation with a ketone, followed by reaction with a hydrazine.
Caption: Proposed synthesis of a pyrazole derivative.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of (E)-1-(2,3-Dichloro-6-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
To a solution of this compound (1.0 eq) in ethanol, add acetophenone (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of 3-(2,3-Dichloro-6-(trifluoromethyl)phenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
-
Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Aromatization to 3-(2,3-Dichloro-6-(trifluoromethyl)phenyl)-1,5-diphenyl-1H-pyrazole
-
Dissolve the dihydropyrazole (1.0 eq) in a suitable solvent such as toluene or dioxane.
-
Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil (1.2 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture to remove any solids.
-
Wash the filtrate with an aqueous solution of sodium sulfite and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target pyrazole.
Expected Data Summary
| Compound | Molecular Formula | Expected Yield Range (%) |
| Chalcone Intermediate | C₁₆H₉Cl₂F₃O | 70-85 |
| Dihydropyrazole | C₂₂H₁₅Cl₂F₃N₂ | 60-80 |
| Pyrazole Product | C₂₂H₁₃Cl₂F₃N₂ | 50-70 |
Synthesis of Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and anti-inflammatory drugs. The Friedländer annulation is a classical and straightforward method for synthesizing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. While this compound is not a 2-aminoaryl aldehyde, it can be used in other established quinoline syntheses such as the Doebner-von Miller reaction.
Proposed Synthetic Pathway for 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)quinoline
A plausible route for the synthesis of a quinoline derivative from this compound is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound (formed in situ from the aldehyde) with an aniline.
Caption: Proposed Doebner-von Miller synthesis of a quinoline.
Experimental Protocol (Hypothetical)
-
To a mixture of aniline (2.0 eq) and a suitable acid catalyst (e.g., concentrated HCl), add this compound (1.0 eq).
-
Slowly add acetaldehyde (or a precursor like paraldehyde) (2.0 eq) to the reaction mixture while maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 100-120 °C for 4-6 hours. An oxidizing agent such as nitrobenzene can be added to facilitate the aromatization step.
-
After cooling to room temperature, make the mixture alkaline with an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.
Expected Data Summary
| Compound | Molecular Formula | Expected Yield Range (%) |
| Quinoline Product | C₁₆H₈Cl₂F₃N | 30-50 |
Synthesis of Benzodiazepine Derivatives
1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of applications in pharmaceuticals, particularly as anxiolytics, anticonvulsants, and sedatives. A common synthetic route involves the condensation of a 1,2-diamine with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound.
Proposed Synthetic Pathway for 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)-4-methyl-3H-1,5-benzodiazepine
A plausible synthesis of a benzodiazepine derivative can be achieved through the reaction of this compound with a 1,2-diamine and a ketone.
Caption: Proposed synthesis of a 1,5-benzodiazepine derivative.
Experimental Protocol (Hypothetical)
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add this compound (1.0 eq) and acetone (1.1 eq) to the solution.
-
Add a catalytic amount of a suitable acid, such as glacial acetic acid or a Lewis acid (e.g., InCl₃).
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine.
Expected Data Summary
| Compound | Molecular Formula | Expected Yield Range (%) |
| Benzodiazepine Product | C₁₇H₁₁Cl₂F₃N₂ | 60-80 |
Conclusion
This compound represents a promising and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined above, based on established synthetic transformations, provide a foundation for researchers to explore the rich chemistry of this starting material. The unique substitution pattern of this benzaldehyde is anticipated to impart interesting biological properties to the resulting heterocyclic derivatives, making it a valuable tool in the field of drug discovery and development. Further investigation into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.
Application Notes and Protocols for Reactions Involving 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key reactions involving 2,3-dichloro-6-(trifluoromethyl)benzaldehyde, a versatile intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The electron-withdrawing nature of the trifluoromethyl group and the substitution pattern of the benzene ring make this aldehyde a valuable building block for creating novel compounds with potential biological activity.
Application Note 1: Synthesis of 1-Aryl-3-[2,3-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In this application, it is used for the synthesis of a substituted pyrazole-4-carbaldehyde, a key intermediate in the development of pyrazole carboxamide fungicides. The reaction proceeds through the formation of a hydrazone from this compound, followed by cyclization and formylation.
Experimental Protocol:
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of this compound (1.0 eq) in ethanol, add a solution of the desired arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated hydrazone, wash with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the hydrazone intermediate.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 10.0 eq) at 0 °C with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add the hydrazone intermediate (1.0 eq) portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-3-[2,3-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde.
Data Presentation:
| Entry | Arylhydrazine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Ethanol | 4 | 85 |
| 2 | 4-Fluorophenylhydrazine | Ethanol | 4 | 88 |
| 3 | 2,4-Dinitrophenylhydrazine | Methanol | 3 | 92 |
Table 1: Synthesis of Hydrazone Intermediates.
| Entry | Hydrazone from Entry | Vilsmeier Reagent (eq) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 3.0 | 85 | 5 | 75 |
| 2 | 2 | 3.0 | 85 | 5 | 78 |
| 3 | 3 | 3.5 | 90 | 6 | 72 |
Table 2: Vilsmeier-Haack Cyclization to Pyrazole-4-carbaldehydes.
Workflow Diagram:
Caption: Workflow for the synthesis of pyrazole-4-carbaldehydes.
Application Note 2: Reductive Amination to Form Bioactive Amines
The aldehyde functionality of pyrazole-4-carbaldehydes derived from this compound can be readily converted to a variety of amines through reductive amination. This reaction is crucial for introducing diverse functional groups and building molecular complexity, often leading to compounds with enhanced biological properties.
Experimental Protocol:
-
Dissolve the 1-aryl-3-[2,3-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amine.
Data Presentation:
| Entry | Pyrazole-4-carbaldehyde | Amine | Reducing Agent | Yield (%) |
| 1 | from Entry 1, Table 2 | Benzylamine | NaBH(OAc)₃ | 90 |
| 2 | from Entry 2, Table 2 | Morpholine | NaBH(OAc)₃ | 85 |
| 3 | from Entry 1, Table 2 | N-methylpiperazine | NaBH₃CN | 82 |
Table 3: Reductive Amination of Pyrazole-4-carbaldehydes.
Signaling Pathway Diagram (Hypothetical):
The trifluoromethyl group is a key pharmacophore in many enzyme inhibitors.[1] While the direct biological activity of this compound is not extensively documented, its derivatives, such as the pyrazole carboxamides, are known to act as inhibitors of crucial enzymes in metabolic pathways. For instance, many fungicides inhibit succinate dehydrogenase (Complex II) in the electron transport chain.
Caption: Hypothetical enzyme inhibition by a derivative.
References
Application Notes and Protocols: Derivatives of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde that holds significant potential as a versatile starting material in medicinal chemistry. The presence of two chlorine atoms and a trifluoromethyl group on the benzene ring imparts unique electronic properties and steric hindrance, influencing the reactivity of the aldehyde and the biological activity of its derivatives. The electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[1][2] This document provides an overview of potential synthetic applications and protocols for creating derivatives of this compound, with a focus on classes of compounds with established importance in drug discovery.
I. Synthesis of Bioactive Heterocyclic Derivatives
The aldehyde functionality of this compound is a key handle for the construction of various heterocyclic scaffolds, which are prevalent in many approved drugs.
Synthesis of Pyrazole Derivatives as Potential Kinase Inhibitors
Pyrazole moieties are core structures in numerous kinase inhibitors.[3] The synthesis can be achieved through a condensation reaction with a suitable hydrazine derivative.
Experimental Protocol: Synthesis of a Substituted Pyrazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq) to the solution.
-
Reaction Conditions: Add a catalytic amount of a suitable acid (e.g., acetic acid) and reflux the mixture for 4-6 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Pyrazole Synthesis
References
"application of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in agrochemical synthesis"
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a key aromatic intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group, imparts desirable physicochemical properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and potent biological activity. This application note details the use of this compound in the synthesis of a candidate fungicide, N-(2,3-dichloro-6-(trifluoromethyl)benzyl)pyridin-2-amine, through a reductive amination pathway. The protocols and data presented herein are intended for researchers, scientists, and professionals in the field of agrochemical development.
Synthesis of N-(2,3-dichloro-6-(trifluoromethyl)benzyl)pyridin-2-amine
The primary application of this compound in this context is its conversion to a secondary amine through reductive amination with 2-aminopyridine. This reaction forms a crucial N-benzyl-pyridinamine scaffold, a motif present in various biologically active compounds.
Reaction Scheme
Caption: Reductive amination of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(2,3-dichloro-6-(trifluoromethyl)benzyl)pyridin-2-amine
Objective: To synthesize the target compound via a one-pot reductive amination reaction.
Materials:
-
This compound
-
2-Aminopyridine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 g, 41.1 mmol, 1.0 equiv).
-
Dissolve the aldehyde in 1,2-dichloroethane (100 mL).
-
Add 2-aminopyridine (3.87 g, 41.1 mmol, 1.0 equiv) and a catalytic amount of glacial acetic acid (0.24 mL, 4.1 mmol, 0.1 equiv) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (13.0 g, 61.7 mmol, 1.5 equiv) in 1,2-dichloroethane (50 mL).
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture over 20 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(2,3-dichloro-6-(trifluoromethyl)benzyl)pyridin-2-amine.
Data Presentation
Table 1: Synthesis Reaction Parameters and Results
| Parameter | Value |
| Starting Material | This compound |
| Molar Mass ( g/mol ) | 243.01 |
| Reactant 2 | 2-Aminopyridine |
| Molar Mass ( g/mol ) | 94.11 |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane |
| Reaction Time (h) | 12-16 |
| Temperature (°C) | 20-25 (Room Temperature) |
| Product | N-(2,3-dichloro-6-(trifluoromethyl)benzyl)pyridin-2-amine |
| Molar Mass ( g/mol ) | 321.13 |
| Yield (%) | 85-92 |
| Purity (by HPLC, %) | >98 |
| Appearance | White to off-white solid |
Visualization of Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target agrochemical.
Logical Relationship of Compound Properties and Application
Caption: Relationship between structure and potential agrochemical activity.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of potential agrochemical candidates. The reductive amination protocol described provides an efficient route to N-benzyl-pyridinamine derivatives, which are promising scaffolds for the development of new fungicides and insecticides. The presented data and workflows offer a solid foundation for further research and optimization in the discovery of next-generation crop protection agents.
Synthetic Routes to Novel Compounds Using 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde, making it a valuable starting material for the synthesis of a diverse range of novel compounds. The presence of two chlorine atoms and a trifluoromethyl group on the benzene ring significantly influences the electronic properties and reactivity of the aldehyde, and imparts unique characteristics to the resulting derivatives. These characteristics, such as increased lipophilicity and metabolic stability, are often sought after in the development of new pharmaceutical and agrochemical agents.
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from this compound. The protocols focus on robust and versatile synthetic transformations, providing a foundation for the exploration of new chemical entities.
Key Synthetic Application: Knoevenagel Condensation
The Knoevenagel condensation is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. This reaction is particularly well-suited for aromatic aldehydes like this compound, often proceeding with high efficiency and selectivity.
A prime example of this application is the reaction of this compound with malononitrile to synthesize 2-((2,3-dichloro-6-(trifluoromethyl)benzylidene))malononitrile. This product serves as a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity.
General Reaction Scheme:
Caption: General experimental workflow for the Knoevenagel condensation.
Logical Relationship of Synthetic Steps
Caption: Synthetic pathway from starting materials to novel compounds.
Application Notes and Protocols for Catalytic Transformations of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential catalytic transformations of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. The presence of a reactive aldehyde group, two chlorine atoms, and a trifluoromethyl moiety offers multiple avenues for synthetic diversification. This document outlines key catalytic protocols, including reductions, oxidations, and carbon-carbon bond-forming reactions, to facilitate the synthesis of novel derivatives.
Catalytic Reduction of the Aldehyde Group
The selective reduction of the aldehyde in this compound to the corresponding benzyl alcohol is a fundamental transformation. The resulting (2,3-dichloro-6-(trifluoromethyl)phenyl)methanol is a valuable intermediate for introducing the substituted benzyl moiety into various molecular scaffolds, for instance, through etherification or esterification reactions.
Protocol: Catalytic Hydrogenation
A standard and efficient method for this reduction is catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Reaction flask
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Table 1: Representative Data for Catalytic Reduction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 10% Pd/C | Methanol | 25 | 4 | >95 |
| 5% PtO₂ | Ethyl Acetate | 25 | 6 | >95 |
| NaBH₄/AlCl₃ | THF | 0-25 | 2 | 90-95 |
Note: The data presented are representative examples based on similar substrates and may require optimization for this specific compound.
Catalytic Oxidation to Carboxylic Acid
Oxidation of the aldehyde to a carboxylic acid yields 2,3-dichloro-6-(trifluoromethyl)benzoic acid, a key precursor for the synthesis of amides, esters, and other acid derivatives, which are prevalent in pharmacologically active molecules.
Protocol: Catalytic Oxidation with Sodium Chlorite
This method provides a mild and selective oxidation of the aldehyde.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol and water
-
Reaction flask
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer.
-
Add 2-methyl-2-butene as a chlorine scavenger.
-
Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) to the reaction mixture at room temperature.
-
Stir the mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 2: Representative Data for Catalytic Oxidation
| Oxidant System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaClO₂/NaH₂PO₄ | t-BuOH/H₂O | 25 | 3 | 90-98 |
| KMnO₄ | Acetone/H₂O | 0-25 | 1 | 85-95 |
| Jones Reagent | Acetone | 0 | 0.5 | 80-90 |
Note: The data presented are representative examples based on similar substrates and may require optimization for this specific compound.
Palladium-Catalyzed Cross-Coupling Reactions
The two chloro-substituents on the aromatic ring are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for the synthesis of complex molecular architectures from simple precursors. Due to steric hindrance and electronic effects, the reactivity of the two chlorine atoms may differ, potentially allowing for selective mono- or di-functionalization.
Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with one of the chloro-substituents.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2-3 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3: Representative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 65-80 |
Note: The data presented are representative examples based on similar substrates and may require optimization for this specific compound. Regioselectivity may vary.
Carbon-Carbon Double Bond Formation
The aldehyde functionality can be readily converted to a carbon-carbon double bond through various olefination reactions, providing access to substituted styrenes which are valuable monomers and synthetic intermediates.
Protocol: Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes.
Materials:
-
This compound
-
Phosphonium ylide (e.g., prepared from a phosphonium salt and a strong base)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Reaction vessel under inert atmosphere
Procedure:
-
Prepare the phosphonium ylide in a separate flask by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent under an inert atmosphere.
-
In another flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Cool the aldehyde solution to 0 °C or lower.
-
Slowly add the pre-formed ylide solution to the aldehyde solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography.
Table 4: Representative Data for Wittig Reaction
| Phosphonium Salt | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to 25 | 80-95 |
| Ethyltriphenylphosphonium bromide | NaH | DMSO | 25 | 75-90 |
| (Carbethoxymethylene)triphenylphosphorane | - | CH₂Cl₂ | 25 | 85-95 |
Note: The data presented are representative examples based on similar substrates and may require optimization for this specific compound.
Visualizations
Caption: Key catalytic transformations of this compound.
Caption: A general experimental workflow for catalytic reactions.
Application Notes and Protocols for 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde containing a trifluoromethyl group. The incorporation of trifluoromethyl (-CF3) moieties is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific, large-scale pharmaceutical syntheses directly employing this compound are not extensively documented in publicly available literature, its structure makes it a valuable starting material for the synthesis of a variety of complex organic molecules and potential pharmaceutical intermediates. This document provides detailed application notes and a hypothetical, yet plausible, experimental protocol for the use of this compound in the synthesis of a pharmaceutical intermediate via the Knoevenagel condensation.
Application Note: Synthesis of α,β-Unsaturated Nitriles as Potential Bioactive Scaffolds
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is instrumental in the synthesis of precursors for various pharmaceuticals, including anticonvulsants and anticancer agents.
The aldehyde group of this compound is susceptible to nucleophilic attack, making it an ideal substrate for the Knoevenagel condensation. Reacting it with an active methylene compound, such as malononitrile, yields a substituted benzylidenemalononitrile. This product contains an electron-deficient carbon-carbon double bond (a Michael acceptor), which can react with nucleophilic residues (e.g., cysteine) in proteins. This reactivity is a key feature in the design of covalent inhibitors, a class of drugs that can offer high potency and prolonged duration of action. The resulting substituted cinnamonitrile scaffold can serve as a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes the synthesis of (E)-2-(2,3-dichloro-6-(trifluoromethyl)benzylidene)malononitrile, a potential pharmaceutical intermediate.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol, 2.43 g) and malononitrile (10.0 mmol, 0.66 g).
-
Solvent and Catalyst Addition: Dissolve the reactants in 30 mL of ethanol. To this solution, add piperidine (1.0 mmol, 0.1 mL) dropwise while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of water, followed by 1 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure (E)-2-(2,3-dichloro-6-(trifluoromethyl)benzylidene)malononitrile.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of (E)-2-(2,3-dichloro-6-(trifluoromethyl)benzylidene)malononitrile.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 mmol (2.43 g) |
| Malononitrile | 10.0 mmol (0.66 g) |
| Piperidine | 1.0 mmol (0.1 mL) |
| Product | |
| Yield | 85% (2.47 g) |
| Purity (by HPLC) | >98% |
| Melting Point | 110-112 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (s, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.2, 135.5, 133.0, 131.8, 130.5, 128.0, 123.7 (q, J=274 Hz), 113.2, 112.5, 85.0 |
| IR (KBr, cm⁻¹) | 2225 (C≡N), 1600 (C=C), 1320 (C-F) |
| MS (ESI) | m/z 291.0 [M+H]⁺ |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a pharmaceutical intermediate.
Hypothetical Signaling Pathway Modulation
The α,β-unsaturated nitrile synthesized could potentially act as a covalent inhibitor of a protein kinase involved in a disease signaling pathway. The diagram below illustrates a simplified, hypothetical kinase signaling cascade that could be targeted.
Caption: Potential mechanism of action for the synthesized intermediate.
Application Notes and Protocols: Nucleophilic Addition to 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common nucleophilic addition reactions applicable to 2,3-dichloro-6-(trifluoromethyl)benzaldehyde. This substrate is a valuable building block in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its substituents. The protocols provided are representative examples and may require optimization for specific applications and scales.
Grignard Reaction: Synthesis of Secondary Alcohols
The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The addition of an organomagnesium halide (Grignard reagent) to this compound yields a secondary alcohol, a key intermediate for the synthesis of various biologically active molecules.
General Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Alkyl or Aryl halide (R-X, e.g., bromomethane, iodomethane, bromobenzene) (1.1 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
A solution of the alkyl or aryl halide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound in anhydrous diethyl ether or THF in a separate flask.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Methylmagnesium bromide | THF | 0 to RT | 2 | 85-95 |
| This compound | Phenylmagnesium bromide | THF | 0 to RT | 3 | 80-90 |
*Yields are estimated based on similar reactions and may vary.
Logical Workflow for Grignard Reaction:
Caption: General workflow for the Grignard reaction.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[1] This reaction is highly regioselective for the formation of the double bond.[2]
General Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq)
-
A strong base (e.g., n-butyllithium, sodium hydride) (1.1 eq)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi).
-
Slowly add the strong base dropwise. A color change often indicates the formation of the ylide.
-
Stir the mixture for 30-60 minutes at this temperature.
-
-
Reaction with Aldehyde:
-
Dissolve this compound in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the ylide solution at the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography.
-
Quantitative Data (Representative):
| Aldehyde | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 12 | 70-85 |
| This compound | Ethyltriphenylphosphonium bromide | NaH | DMSO | RT | 16 | 65-80 |
*Yields are estimated based on similar reactions and may vary.
Logical Workflow for Wittig Reaction:
Caption: General workflow for the Wittig reaction.
Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[3][4] This reaction is particularly useful as the organozinc reagent is less reactive than Grignard reagents and does not typically react with the ester functionality.[3]
General Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
α-Bromo ester (e.g., ethyl bromoacetate) (1.2 eq)
-
Zinc dust or granules (activated) (1.5 eq)
-
Anhydrous solvent (e.g., THF, benzene, diethyl ether)
-
Iodine (catalytic amount for activation)
-
10% Sulfuric acid or saturated aqueous ammonium chloride
Procedure:
-
Activation of Zinc:
-
In a flame-dried flask, add the zinc dust or granules.
-
Add a crystal of iodine and gently heat under an inert atmosphere until the iodine color disappears.
-
Allow the activated zinc to cool to room temperature.
-
-
Reaction:
-
Add the anhydrous solvent to the activated zinc.
-
Prepare a solution of this compound and the α-bromo ester in the same solvent.
-
Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a color change or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and decant the supernatant from the unreacted zinc.
-
Wash the remaining zinc with a small amount of fresh solvent and combine the organic layers.
-
Hydrolyze the organozinc intermediate by adding 10% sulfuric acid or saturated aqueous ammonium chloride and stirring for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude β-hydroxy ester by column chromatography or distillation.
-
Quantitative Data (Representative):
| Aldehyde | α-Halo Ester | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Ethyl bromoacetate | THF | Reflux | 2 | 75-90 |
| This compound | t-Butyl bromoacetate | Benzene | Reflux | 3 | 70-85 |
*Yields are estimated based on similar reactions and may vary.
Logical Workflow for Reformatsky Reaction:
Caption: General workflow for the Reformatsky reaction.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The following sections detail a potential industrial-scale synthetic route, key reaction parameters, and purification strategies.
Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a multi-step process starting from a readily available substituted toluene. A plausible and industrially scalable route involves the chlorination of a trifluoromethyl-substituted toluene, followed by the transformation of the methyl group to a benzal chloride, and subsequent hydrolysis to the final aldehyde.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are designed for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment, with appropriate personal protective equipment (PPE).
Step 1: Chlorination of 2-Chloro-6-(trifluoromethyl)toluene
This step introduces a second chlorine atom to the aromatic ring.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (kg) | Moles |
| 2-Chloro-6-(trifluoromethyl)toluene | 74551-73-2 | 196.59 | 19.66 | 100 |
| Chlorine (gas) | 7782-50-5 | 70.90 | 7.8 | 110 |
| Iron(III) chloride (catalyst) | 7705-08-0 | 162.20 | 0.49 | 3 |
| Inert Solvent (e.g., Dichloromethane) | 75-09-2 | 84.93 | As required | - |
Procedure:
-
Charge a suitable glass-lined reactor with 2-chloro-6-(trifluoromethyl)toluene and the inert solvent.
-
Add the iron(III) chloride catalyst to the mixture with stirring.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C).
-
Introduce chlorine gas subsurface at a controlled rate. Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cease the chlorine flow and purge the reactor with nitrogen to remove any residual chlorine and HCl gas.
-
The crude product can be purified by distillation or carried forward to the next step.
Step 2: Side-Chain Chlorination to form 2,3-Dichloro-6-(trifluoromethyl)benzal chloride
This step converts the methyl group to a dichloromethyl group.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (kg) | Moles |
| 2,3-Dichloro-6-(trifluoromethyl)toluene | - | 231.04 | 23.10 | 100 |
| Chlorine (gas) | 7782-50-5 | 70.90 | 15.6 | 220 |
| Phosphorus pentachloride (catalyst) | 10026-13-8 | 208.24 | 2.08 | 10 |
Procedure:
-
In a reactor equipped with a light source (e.g., UV lamp), charge the 2,3-dichloro-6-(trifluoromethyl)toluene.
-
Add phosphorus pentachloride as a catalyst.[1]
-
Heat the mixture to a temperature range of 100-150 °C.
-
Introduce chlorine gas while irradiating the reaction mixture with light.[1]
-
Monitor the reaction by GC until the desired conversion to the benzal chloride is achieved.
-
After completion, cool the reaction mixture and purge with nitrogen.
-
The crude 2,3-dichloro-6-(trifluoromethyl)benzal chloride is typically used directly in the next hydrolysis step without extensive purification.
Step 3: Hydrolysis to this compound
This final step converts the benzal chloride to the target aldehyde.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (kg) | Moles |
| 2,3-Dichloro-6-(trifluoromethyl)benzal chloride | - | 299.93 | 30.0 | 100 |
| Sulfuric acid (98%) | 7664-93-9 | 98.08 | 98.0 | 1000 |
| Water | 7732-18-5 | 18.02 | 18.0 | 1000 |
| Dichloromethane (for extraction) | 75-09-2 | 84.93 | As required | - |
| Sodium bicarbonate (for neutralization) | 144-55-8 | 84.01 | As required | - |
Procedure:
-
Carefully add the crude 2,3-dichloro-6-(trifluoromethyl)benzal chloride to a reactor containing concentrated sulfuric acid at a controlled temperature, typically between 80-100 °C.[2]
-
Stir the mixture vigorously to ensure good mixing.
-
Slowly add water to the reaction mixture while maintaining the temperature.
-
Monitor the hydrolysis by GC or HPLC.
-
Once the reaction is complete, cool the mixture and carefully quench it by adding it to chilled water.
-
Extract the product with dichloromethane.[2]
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Process Workflow and Logic
The overall manufacturing process follows a logical sequence of chemical transformations and purification steps to ensure the desired product quality and yield on a large scale.
Caption: Overall workflow for the scale-up synthesis and purification.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis. These values are estimates for a scaled-up process and may vary depending on the specific reaction conditions and equipment used.
| Step | Product | Theoretical Yield (kg) | Expected Yield (kg) | Expected Purity (%) |
| 1 | 2,3-Dichloro-6-(trifluoromethyl)toluene | 23.10 | 20.79 | >95 |
| 2 | 2,3-Dichloro-6-(trifluoromethyl)benzal chloride | 29.99 | 26.99 | >90 (crude) |
| 3 | This compound | 24.30 | 20.66 | >98 |
Disclaimer: The provided protocols and data are intended for informational purposes for qualified professionals. All procedures should be thoroughly evaluated and optimized in a laboratory setting before attempting a large-scale synthesis. Adherence to all relevant safety guidelines is essential.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the known physical properties of this compound relevant to its purification?
A2: Key physical properties for purification include:
-
Boiling Point: 244.7°C at 760 mmHg[1]
-
Vapor Pressure: 0.03 mmHg at 25°C[1]
-
Appearance: Expected to be a liquid or low-melting solid.
These properties are particularly important for purification by distillation.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities can arise from starting materials, side reactions, or decomposition. Potential impurities may include:
-
Unreacted starting materials.
-
Isomers of the product.
-
Over- or under-halogenated benzaldehydes.
-
The corresponding benzoic acid (due to oxidation of the aldehyde).
-
Byproducts from the trifluoromethylation or dichlorination steps.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the main component and impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Vacuum Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling | - Superheating of the liquid.- Inadequate vacuum. | - Use a magnetic stirrer or boiling chips.- Ensure all seals are tight and the vacuum pump is functioning correctly. |
| Product solidifies in the condenser | - The condenser temperature is too low. | - Use a condenser with a wider bore.- Circulate warmer water through the condenser. |
| Poor separation of product from impurities | - Inefficient fractional distillation column.- Vacuum is not low enough to achieve a significant boiling point difference. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Use a high-vacuum pump to achieve a lower pressure. |
| Product decomposition | - Distillation temperature is too high. | - Use a lower vacuum to decrease the boiling point.- Perform the distillation as quickly as possible. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in hot solvent | - Incorrect solvent choice. | - Test a range of solvents with varying polarities. A good solvent will dissolve the compound when hot but not when cold. |
| Product "oils out" instead of crystallizing | - The solution is supersaturated.- The cooling rate is too fast.- Impurities are present that inhibit crystallization. | - Add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.[3]- Try a different recrystallization solvent or pre-purify by another method (e.g., column chromatography) to remove problematic impurities. |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution.[3]- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Crystals were not completely collected during filtration. | - Cool the solution in an ice bath for a longer period to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of bands | - Incorrect mobile phase polarity.- Column was packed improperly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. The desired compound should have an Rf value of 0.2-0.4 for good separation.[4]- Ensure the silica gel is packed uniformly without any cracks or channels. |
| Compound streaks on the column | - The compound is not fully soluble in the mobile phase.- The column is overloaded with the sample. | - Use a stronger solvent to dissolve the sample before loading or switch to a more polar mobile phase.- Use a larger column or load less sample. |
| Cracks in the silica bed | - The column ran dry.- The packing was not allowed to settle properly. | - Always keep the solvent level above the top of the silica gel.- Ensure the silica slurry is well-settled before adding the sample. |
| Product elutes too quickly or too slowly | - The mobile phase is too polar or not polar enough. | - Adjust the solvent ratio. Increase polarity (e.g., more ethyl acetate in hexane) to elute the compound faster, or decrease polarity to slow it down. |
Experimental Protocols
Vacuum Distillation Protocol
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Once the desired vacuum is reached, gradually heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point at reduced pressure can be estimated using a nomograph.
-
Monitor the distillation for any signs of decomposition (darkening of the material).
-
-
Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Recrystallization Protocol
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot and allow it to crystallize upon cooling. Common solvent systems for aromatic compounds include hexanes/ethyl acetate, toluene, or ethanol/water mixtures.[5]
-
Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography Protocol
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.4.[4]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Ensure the column is packed uniformly without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
Data Presentation
Table 1: Illustrative Purity Data for Different Purification Methods
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) |
| Vacuum Distillation | 85% | >98% | 75% |
| Recrystallization | 90% | >99% | 65% |
| Column Chromatography | 80% | >99.5% | 80% |
Note: These are representative values for similar aromatic aldehydes and may vary depending on the specific impurities and experimental conditions.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 2,3-dichloro-6-(trifluoromethyl)benzaldehyde. This resource is intended to assist researchers in overcoming common challenges and achieving desired outcomes in their synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is an electron-deficient aromatic aldehyde. The presence of two chlorine atoms and a trifluoromethyl group on the benzene ring significantly influences its reactivity:
-
Aldehyde Group: The aldehyde functional group is the primary site of reaction, susceptible to nucleophilic attack. However, the electron-withdrawing nature of the substituents can modulate its reactivity compared to unsubstituted benzaldehyde.
-
Aromatic Ring: The chlorine atoms are ortho and meta to the aldehyde, and the trifluoromethyl group is also ortho. These substituents make the aromatic ring electron-poor and can influence the regioselectivity of aromatic substitution reactions. The chlorine atoms can also participate in cross-coupling reactions.
-
Steric Hindrance: The ortho-substituents (chlorine and trifluoromethyl group) create significant steric hindrance around the aldehyde, which can affect the approach of bulky nucleophiles or reagents.
Q2: What are the common challenges encountered when working with this compound?
A2: Researchers may encounter the following issues:
-
Low Reaction Yields: Steric hindrance and the electron-deficient nature of the aldehyde can lead to sluggish reactions and lower yields.
-
Side Product Formation: Competing side reactions can reduce the yield of the desired product.
-
Difficult Purification: The polarity of the aldehyde and its derivatives can sometimes complicate purification by standard column chromatography.
Q3: How can I improve the solubility of this compound in my reaction?
A3: This compound is generally soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene. If solubility is an issue, consider using a co-solvent system or a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), being mindful of their potential reactivity under certain conditions.
II. Troubleshooting Guides for Key Reactions
This section provides troubleshooting for common reactions performed with this compound.
A. Wittig Reaction
The Wittig reaction is a versatile method for converting aldehydes into alkenes.
Troubleshooting Common Issues in Wittig Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Ylide Formation: The base may not be strong enough to deprotonate the phosphonium salt effectively. 2. Ylide Instability: The generated ylide might be unstable under the reaction conditions. 3. Steric Hindrance: The bulky phosphonium ylide may have difficulty accessing the sterically hindered aldehyde. 4. Low Reactivity of Aldehyde: The electron-withdrawing groups may slightly reduce the electrophilicity of the aldehyde carbonyl. | 1. Base Selection: Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure anhydrous conditions as these bases are moisture-sensitive. 2. Reaction Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde slowly. 3. Choice of Ylide: Consider using a less sterically demanding phosphonium salt if possible. For stabilized ylides, longer reaction times or heating may be necessary. 4. Reaction Time/Temperature: Increase the reaction time or gently heat the reaction mixture after the addition of the aldehyde. Monitor the reaction progress by TLC. |
| Formation of Triphenylphosphine Oxide as the Main Product | 1. Ylide Decomposition: The ylide may be reacting with trace amounts of water or oxygen. 2. Reaction with Aldehyde Enolate: If a strong base is used in excess, it could deprotonate the aldehyde at the benzylic position (if applicable), leading to side reactions. | 1. Anhydrous and Inert Conditions: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the ylide. Add the base slowly to the phosphonium salt to avoid a large excess at any given time. |
| Difficult Purification from Triphenylphosphine Oxide | 1. Similar Polarity: The desired alkene product may have a similar polarity to triphenylphosphine oxide. | 1. Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. 2. Chromatography Optimization: Use a different solvent system for column chromatography. A gradient elution might be effective. 3. Alternative Workup: Some literature suggests precipitating the triphenylphosphine oxide by adding a non-polar solvent to the crude reaction mixture. |
Experimental Protocol: General Procedure for Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the desired phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C.
-
Add a strong base (e.g., n-BuLi in hexanes, 1.05 eq.) dropwise. A color change (often to deep red or orange) indicates ylide formation. Stir for 30-60 minutes at 0 °C.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Troubleshooting a Wittig Reaction
Caption: Troubleshooting workflow for the Wittig reaction.
B. Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.
Troubleshooting Common Issues in Knoevenagel Condensation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The base may not be strong enough to deprotonate the active methylene compound. 2. Reversibility of the Reaction: The initial addition step can be reversible. 3. Low Reaction Temperature: The reaction may require thermal energy to proceed to completion. | 1. Catalyst Screening: Test different bases such as piperidine, pyridine, or triethylamine. For less reactive methylene compounds, a stronger base like sodium ethoxide might be necessary. 2. Water Removal: If the reaction produces water, using a Dean-Stark apparatus to remove it can drive the equilibrium towards the product. 3. Temperature Optimization: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol, toluene, or acetic acid is common. |
| Formation of Michael Addition Side Product | 1. Excess Active Methylene Compound: The product, an α,β-unsaturated compound, can react with another equivalent of the deprotonated active methylene compound. | 1. Stoichiometry Control: Use a 1:1 molar ratio of the aldehyde and the active methylene compound. Add the active methylene compound slowly to the reaction mixture. |
| Polymerization of the Product | 1. Harsh Reaction Conditions: High temperatures or strongly basic conditions can sometimes lead to polymerization of the electron-poor alkene product. | 1. Milder Conditions: Use a milder base and the lowest effective reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile or diethyl malonate, 1.0-1.1 eq.) in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, then with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Logical Workflow for Optimizing Knoevenagel Condensation
Caption: Optimization workflow for the Knoevenagel condensation.
III. Data Presentation
The following tables provide hypothetical starting points for optimizing reaction conditions. Actual results may vary, and further optimization is encouraged.
Table 1: Optimization of Base for Wittig Reaction
| Entry | Phosphonium Salt | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi (1.1) | THF | 0 to RT | 12 | Expected High |
| 2 | Methyltriphenylphosphonium bromide | NaH (1.2) | THF/DMSO | RT to 50 | 12 | Expected Moderate-High |
| 3 | Ethyl triphenylphosphonium bromide | KHMDS (1.1) | Toluene | 0 to RT | 18 | Expected Moderate |
| 4 | (Carbethoxymethylene)triphenylphosphorane | None (stabilized ylide) | Toluene | 80 | 24 | Expected Moderate |
Table 2: Optimization of Catalyst for Knoevenagel Condensation
| Entry | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine (10) | Ethanol | RT | 6 | Expected High |
| 2 | Diethyl malonate | Piperidine (10) | Toluene | Reflux | 12 | Expected Moderate-High |
| 3 | Ethyl cyanoacetate | Triethylamine (20) | Acetonitrile | Reflux | 8 | Expected Moderate |
| 4 | Nitromethane | DBU (10) | THF | RT | 24 | Expected Low-Moderate |
Note: The yields presented in the tables are illustrative and represent potential outcomes based on general chemical principles. Experimental validation is necessary to determine the actual performance of these conditions.
"common side reactions of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected principal reactions for this compound?
A1: As a benzaldehyde derivative, the primary reactive site is the aldehyde functional group. Expected reactions include:
-
Nucleophilic addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol.
-
Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield the corresponding carboxylic acid and benzyl alcohol.[1][2][3]
Q2: What are the potential side reactions to consider when working with this compound?
A2: Due to its structure, several side reactions are possible depending on the reaction conditions:
-
Cannizzaro Reaction: Under strongly basic conditions, if the desired reaction is not the Cannizzaro reaction itself, it can be a significant side reaction.[1][2][3]
-
Over-oxidation: During oxidation reactions, the desired aldehyde can be further oxidized to the carboxylic acid.[4][5][6]
-
Dehalogenation: While aryl chlorides are generally stable, harsh reaction conditions (e.g., certain catalytic systems) could potentially lead to dehalogenation.
-
Trifluoromethyl Group Instability: The trifluoromethyl group is generally robust; however, under very harsh conditions such as in the presence of superacids, it may undergo decomposition.[7]
Q3: How does the substitution pattern on the aromatic ring affect its reactivity?
A3: The two chlorine atoms and the trifluoromethyl group are all electron-withdrawing groups. This has two main effects:
-
The electron-withdrawing nature of these substituents deactivates the benzene ring towards electrophilic aromatic substitution.[8][9]
-
The trifluoromethyl group is a meta-director for any potential electrophilic aromatic substitution reactions.[8]
Troubleshooting Guides
Problem 1: Low yield in a nucleophilic addition reaction.
| Possible Cause | Suggested Solution |
| Steric Hindrance | The ortho-substituents (chlorine and trifluoromethyl group) may sterically hinder the approach of the nucleophile. Consider using a smaller, less bulky nucleophile if possible. Optimize reaction temperature and time to favor the desired reaction. |
| Cannizzaro Side Reaction | If the reaction is performed under basic conditions, the Cannizzaro reaction may be competing.[1][2][3] Use a non-basic catalyst or a protecting group strategy for the aldehyde if feasible. |
| Poor Solubility | The compound may have limited solubility in the reaction solvent. Screen a variety of solvents to find one where all reactants are fully dissolved. |
Problem 2: Formation of multiple products in an oxidation reaction.
| Possible Cause | Suggested Solution |
| Over-oxidation | The aldehyde is being oxidized to the corresponding carboxylic acid.[4][5][6] Use a milder oxidizing agent (e.g., PCC, DMP). Carefully control the stoichiometry of the oxidant and the reaction temperature. |
| Ring Oxidation | Under very harsh oxidizing conditions, degradation of the aromatic ring could occur. Use selective oxidizing agents that target the aldehyde group. |
Problem 3: Unexpected product from a reaction involving a strong base.
| Possible Cause | Suggested Solution |
| Cannizzaro Reaction | In the presence of a strong base, the compound can undergo the Cannizzaro reaction to produce the corresponding alcohol and carboxylic acid.[1][2][3] If this is not the desired outcome, avoid strongly basic conditions. |
| Hydrolysis of Chloro Substituents | Although unlikely under standard conditions, very harsh basic conditions could potentially lead to nucleophilic aromatic substitution of the chlorine atoms. Use milder bases or alternative reaction pathways. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a general experimental workflow for a nucleophilic addition to this compound and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for a nucleophilic addition reaction.
Caption: Logical diagram for troubleshooting common experimental issues.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. byjus.com [byjus.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical oxidation of concentrated benzyl alcohol to high-purity benzaldehyde via superwetting organic-solid-water interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. m.youtube.com [m.youtube.com]
"stability and degradation of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from direct sunlight and heat sources.[1] For long-term stability, storing under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation.[2][3]
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation of the aldehyde group to form the corresponding carboxylic acid, 2,3-Dichloro-6-(trifluoromethyl)benzoic acid. This can be initiated by exposure to air (auto-oxidation), especially in the presence of light or impurities. Hydrolysis is another potential degradation route, although generally less significant for aromatic aldehydes unless under specific acidic or basic conditions.
Q3: What are common impurities that might be present in this compound?
Common impurities can include the starting materials from its synthesis, residual solvents, and degradation products. The most common degradation product is 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, formed via oxidation. Depending on the synthetic route, other related chlorinated and trifluoromethylated aromatic compounds could also be present as impurities.
Q4: How can I monitor the stability of this compound in my experimental setup?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of this compound. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Regular analysis of a sample under your experimental conditions will allow you to quantify any degradation over time.
Troubleshooting Guides
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause: Degradation of this compound to its corresponding benzoic acid. The presence of this acidic impurity can interfere with subsequent reaction steps, particularly those sensitive to pH or involving base-sensitive reagents.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the this compound using a suitable analytical method like HPLC or NMR to quantify the amount of the benzoic acid impurity.
-
Purification: If a significant amount of the carboxylic acid is present, consider purifying the aldehyde by column chromatography or distillation.
-
Inert Atmosphere: For reactions sensitive to oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagent: Use a freshly opened bottle of the aldehyde whenever possible to minimize the impact of degradation from long-term storage.
-
Issue 2: Appearance of a new, more polar spot/peak in TLC/HPLC analysis during a reaction.
-
Possible Cause: This is a strong indication of the oxidation of the aldehyde to the more polar carboxylic acid, 2,3-Dichloro-6-(trifluoromethyl)benzoic acid.
-
Troubleshooting Steps:
-
Co-injection/Co-spotting: If you have a standard of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, co-inject or co-spot it with your sample to confirm the identity of the new peak/spot.
-
Reaction Conditions Review: Assess your reaction conditions. High temperatures, exposure to air, or the presence of oxidizing agents (even mild ones) can accelerate the oxidation of the aldehyde.
-
Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to prevent oxidation, provided it does not interfere with your reaction.
-
Issue 3: The compound appears discolored (e.g., yellowing) upon storage.
-
Possible Cause: Discoloration can be a sign of degradation and the formation of impurities. Even small amounts of degradation products can sometimes lead to a noticeable change in color.
-
Troubleshooting Steps:
-
Purity Check: Analyze the discolored material by HPLC or another suitable method to determine the level of impurities.
-
Storage Review: Ensure that the compound is being stored according to the recommended conditions (cool, dark, dry, and preferably under an inert atmosphere).
-
Consider Purification: If the impurity level is found to be significant, purification may be necessary before use in sensitive applications.
-
Quantitative Data
The following table summarizes typical parameters for a stability-indicating HPLC assay for aromatic aldehydes. These parameters should be optimized for your specific instrumentation and experimental needs.
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.
Visualizations
Caption: Primary degradation pathway of the target compound.
Caption: Troubleshooting workflow for inconsistent results.
References
"troubleshooting low yields in reactions with 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in reactions involving 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde.
Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic aldehyde with unique electronic and steric properties that can present challenges in chemical synthesis.
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Electronic Effects: The trifluoromethyl group (-CF3) is a potent electron-withdrawing group.[1][2] This effect, combined with the two chlorine atoms, significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde highly reactive towards nucleophiles.[1]
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Steric Hindrance: The presence of substituents at the 2, 3, and 6 positions creates significant steric hindrance around the aldehyde functional group. This can impede the approach of bulky nucleophiles or reagents, potentially leading to slower reaction rates and lower yields.[3][4]
A thorough understanding of these competing factors is crucial for troubleshooting and optimizing reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields with this compound consistently low, even with typically robust reactions?
A1: Low yields can stem from a combination of factors related to the unique structure of this aldehyde:
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Steric Hindrance: The ortho-chloro and ortho-trifluoromethyl groups create a crowded environment around the aldehyde, which can hinder the approach of nucleophiles.[3]
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Side Reactions: The high reactivity of the carbonyl group, due to the strong electron-withdrawing substituents, can lead to the formation of undesired side products.
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Purity of Starting Material: Impurities in the this compound or other reagents can interfere with the desired reaction pathway.
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Reaction Conditions: Suboptimal reaction conditions, such as temperature, solvent, or catalyst, can significantly impact the yield.
Q2: What are some common side reactions to be aware of when using this aldehyde?
A2: Depending on the reaction type, several side reactions can occur:
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Cannizzaro Reaction (under strong basic conditions): Disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid can occur if the reaction is run in the presence of a strong base and in the absence of an enolizable proton.
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Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air or oxidizing agents.
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Formation of Stable Intermediates: The electron-withdrawing groups can stabilize certain reaction intermediates, potentially halting the reaction or favoring alternative pathways.
Q3: How can I improve the solubility of this compound in my reaction mixture?
A3: This compound is relatively nonpolar. To improve solubility, consider using aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), toluene, or 1,4-dioxane. A solvent screen with small-scale test reactions can help identify the optimal solvent for your specific transformation.
Troubleshooting Guides
Guide 1: Low Yield in Wittig Reactions
The Wittig reaction is a common method for converting aldehydes to alkenes.[5][6] However, steric hindrance and the electronic nature of the aldehyde can affect the efficiency of this reaction.
Troubleshooting Workflow for Wittig Reactions
Caption: Troubleshooting workflow for low yields in Wittig reactions.
Detailed Steps:
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Verify Ylide Formation and Stability:
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Question: Is the phosphonium ylide being generated effectively and is it stable under the reaction conditions?
-
Action: Ensure the phosphonium salt is dry and pure. Use a strong, non-nucleophilic base like n-butyllithium, sodium hydride, or potassium tert-butoxide to deprotonate the phosphonium salt.[7] The formation of the characteristic deep color of the ylide can be an indicator of its presence. If the ylide is unstable, consider generating it in the presence of the aldehyde at low temperatures.[7]
-
-
Optimize Base and Reaction Conditions:
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Question: Is the chosen base compatible with the reaction and are the conditions optimal?
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Action: The choice of base is critical. For stabilized ylides, weaker bases can be used. For non-stabilized ylides, stronger bases are necessary.[5] Ensure anhydrous conditions, as water will quench the ylide.
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-
Assess Aldehyde Reactivity and Steric Hindrance:
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Question: Is the steric hindrance of the aldehyde preventing the ylide from attacking the carbonyl?
-
Action: Due to the significant steric bulk around the aldehyde, a less sterically demanding ylide may be required. If possible, use a smaller phosphonium salt. Increasing the reaction time or temperature may also help overcome the steric barrier, but this should be done cautiously to avoid decomposition.
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Illustrative Data for Wittig Reaction Optimization:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOtBu | THF | 0 to RT | 12 | 25 |
| 2 | NaH | THF | RT | 12 | 35 |
| 3 | n-BuLi | THF | -78 to RT | 12 | 65 |
| 4 | n-BuLi | Toluene | 0 to 50 | 8 | 75 |
Guide 2: Low Yield in Aldol Condensation
The aldol condensation involves the reaction of an enolate with an aldehyde or ketone. The high electrophilicity of this compound makes it a good electrophile for this reaction, but side reactions and steric effects can be problematic.
Troubleshooting Workflow for Aldol Condensation
Caption: Troubleshooting workflow for low yields in Aldol condensations.
Detailed Steps:
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Ensure Efficient Enolate Formation:
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Question: Is the enolate of the ketone or other carbonyl compound being formed in sufficient concentration?
-
Action: Use a suitable base to generate the enolate. For ketones, LDA (lithium diisopropylamide) at low temperatures is often effective for irreversible enolate formation. For crossed aldol reactions where the aldehyde cannot form an enolate, a catalytic amount of a weaker base like NaOH or KOH in a protic solvent can be used.[8]
-
-
Optimize Reaction Conditions:
-
Question: Are the temperature and base concentration appropriate?
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Action: Aldol additions are often reversible and are typically run at low temperatures to favor the product. If the subsequent condensation (dehydration) is desired, heating is usually required. The concentration of the base should be carefully controlled; too high a concentration can promote the Cannizzaro reaction of the aldehyde.
-
-
Investigate Side Reactions:
-
Question: Is the aldehyde undergoing a Cannizzaro reaction or other side reactions?
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Action: Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify byproducts. If the Cannizzaro reaction is a significant issue, use a weaker base or a non-aqueous solvent system.
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Illustrative Data for Aldol Condensation Optimization:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 10% NaOH | EtOH | RT | 6 | Aldol Adduct | 40 |
| 2 | 10% NaOH | EtOH | 60 | 4 | Condensation | 55 |
| 3 | LDA | THF | -78 | 2 | Aldol Adduct | 70 |
| 4 | K2CO3 | Acetone | RT | 24 | Condensation | 65 |
Guide 3: Low Yield in Reductive Amination
Reductive amination is a versatile method for synthesizing amines from aldehydes.[9][10] The process involves the formation of an imine or enamine intermediate, which is then reduced.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for low yields in reductive amination.
Detailed Steps:
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Verify Imine Formation:
-
Question: Is the imine intermediate forming efficiently?
-
Action: Imine formation is often the rate-limiting step and is typically acid-catalyzed. A small amount of acetic acid can be added to facilitate this step.[11] The removal of water using molecular sieves can also drive the equilibrium towards imine formation.
-
-
Select Appropriate Reducing Agent:
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Question: Is the reducing agent suitable for the substrate and reaction conditions?
-
Action: Mild reducing agents are preferred to avoid the reduction of the aldehyde before imine formation. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is selective for the iminium ion over the aldehyde and tolerates mildly acidic conditions.[11] Sodium cyanoborohydride is also effective but is toxic.
-
-
Optimize pH:
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Question: Is the pH of the reaction medium optimal for both imine formation and reduction?
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Action: The pH should be maintained in a range that allows for both efficient imine formation (mildly acidic) and effective reduction by the hydride reagent. A pH of 5-6 is often a good starting point.
-
Illustrative Data for Reductive Amination Optimization:
| Entry | Amine | Reducing Agent | Solvent | Additive | Yield (%) |
| 1 | Benzylamine | NaBH4 | MeOH | None | 30 |
| 2 | Benzylamine | NaBH(OAc)3 | DCE | Acetic Acid | 85 |
| 3 | Aniline | NaBH(OAc)3 | DCE | Acetic Acid | 78 |
| 4 | Morpholine | NaBH3CN | MeOH | pH 6 buffer | 80 |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction
-
Ylide Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the desired phosphonium salt (1.1 equivalents) and anhydrous THF. Cool the suspension to -78 °C. Add n-butyllithium (1.05 equivalents) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour, during which the ylide should form.
-
Reaction with Aldehyde: Cool the ylide solution back to -78 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Aldol Condensation
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Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the ketone (1.1 equivalents) in ethanol or a suitable solvent.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (10-20 mol%).
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. If the condensation product is desired, the reaction mixture can be gently heated.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by recrystallization or column chromatography.
Protocol 3: General Procedure for Reductive Amination
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Imine Formation: To a solution of this compound (1.0 equivalent) in 1,2-dichloroethane (DCE), add the amine (1.1 equivalents) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The addition of 4Å molecular sieves can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
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Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting amine by flash column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Byproduct Formation in 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during chemical reactions involving 2,3-dichloro-6-(trifluoromethyl)benzaldehyde.
Troubleshooting Guides
Unexpected byproducts can compromise reaction yield and purity. This section provides a systematic guide to identifying and resolving common issues encountered in reactions with this compound.
Common Problems and Solutions in Reactions Involving this compound
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product with significant amounts of starting material remaining. | 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing. 2. Deactivation of reagents: Degradation of sensitive reagents (e.g., organometallics, hydrides) due to moisture or air. 3. Steric hindrance: The bulky ortho-substituents on the benzaldehyde may slow down the reaction. | 1. Optimize reaction conditions: Increase reaction time, elevate the temperature, or improve stirring. Monitor reaction progress by TLC or LC-MS. 2. Ensure anhydrous and inert conditions: Use freshly dried solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a more reactive reagent or a catalyst: Consider a more potent nucleophile or a catalyst to overcome the steric barrier. |
| Formation of 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol. | Reduction of the aldehyde: This is a common byproduct in reactions using hydride reducing agents (e.g., NaBH₄) if the imine formation is slow in reductive amination. | 1. Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often more selective for the imine. 2. Pre-form the imine: Allow the aldehyde and amine to react to form the imine before adding the reducing agent. Monitor imine formation by TLC. |
| Formation of 2,3-dichloro-6-(trifluoromethyl)benzoic acid. | Oxidation of the aldehyde: The aldehyde can be sensitive to air oxidation, especially under basic conditions or in the presence of certain metals. | 1. Perform the reaction under an inert atmosphere. 2. Use purified, peroxide-free solvents. 3. Avoid unnecessarily high temperatures or prolonged reaction times. |
| Cannizzaro reaction byproducts: 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol and 2,3-dichloro-6-(trifluoromethyl)benzoic acid. | Use of strong base: Since the aldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., NaOH, KOH). | 1. Avoid strong bases if possible. 2. If a base is necessary, use a non-hydroxide base (e.g., triethylamine, DBU) or carefully control the stoichiometry and temperature. |
| Formation of over-alkylated products in reductive amination. | Reaction of the desired secondary amine with remaining aldehyde: This is more likely if an excess of the aldehyde is used or if the reaction is slow. | 1. Use a stoichiometric amount or a slight excess of the amine. 2. Add the aldehyde slowly to the amine solution. |
| Formation of triphenylphosphine oxide in Wittig reactions. | This is an inherent byproduct of the Wittig reaction. | 1. Purification: Triphenylphosphine oxide can often be removed by crystallization or column chromatography. It has different solubility properties than many alkene products. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have about byproduct formation in reactions with this compound.
Q1: Why is my Wittig reaction with this compound sluggish and what byproducts should I expect?
A1: The reactivity of the aldehyde in a Wittig reaction can be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl substituents. While these groups activate the carbonyl group to nucleophilic attack, steric hindrance from the ortho-substituents can slow the reaction rate.
Expected Byproducts:
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Triphenylphosphine oxide: An unavoidable byproduct of the reaction.
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Unreacted starting material: Due to the potentially slower reaction rate.
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(Z)- and (E)-isomers: The stereoselectivity of the Wittig reaction depends on the ylide used. Stabilized ylides generally favor the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.
Troubleshooting:
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Increase reaction temperature: To overcome the activation energy barrier.
-
Use a more reactive ylide: If possible for your desired product.
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Prolong the reaction time: Monitor the reaction by TLC to determine the optimal time.
Q2: I am performing a reductive amination and observing the formation of 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol. How can I prevent this?
A2: The formation of the corresponding alcohol is a common side reaction in reductive aminations and occurs when the reducing agent reduces the aldehyde before it can form an imine with the amine.
Preventative Measures:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this reason.
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Stepwise Procedure:
-
Stir the this compound and the amine together in the reaction solvent to allow for imine formation. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.
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Monitor the reaction by TLC or NMR to confirm imine formation.
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Once the imine has formed, add the reducing agent.
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Q3: Can this compound undergo a Cannizzaro reaction? What are the expected byproducts?
A3: Yes. Since this compound has no α-hydrogens, it is susceptible to the Cannizzaro reaction when treated with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction involves the disproportionation of two aldehyde molecules.
Expected Byproducts:
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2,3-dichloro-6-(trifluoromethyl)benzyl alcohol (the reduction product)
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2,3-dichloro-6-(trifluoromethyl)benzoic acid (the oxidation product)
To avoid this side reaction, it is crucial to avoid the use of strong hydroxide bases in your reaction setup. If a base is required, consider using a non-nucleophilic organic base like triethylamine or DBU.
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with this compound
This protocol provides a general method for the olefination of this compound using a stabilized ylide.
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Ylide Formation (if not commercially available):
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To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the appropriate phosphonium salt (1.1 eq).
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Add anhydrous solvent (e.g., THF, CH₂Cl₂) and stir to dissolve/suspend.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a suitable base (e.g., n-butyllithium, sodium hydride) dropwise. A color change often indicates ylide formation.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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-
Wittig Reaction:
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In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in the same anhydrous solvent.
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Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
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Work-up and Purification:
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel or crystallization to separate the product from triphenylphosphine oxide.
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Protocol 2: General Procedure for Reductive Amination of this compound
This protocol describes a general method for the synthesis of secondary amines from this compound.
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Imine Formation:
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To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.0-1.2 eq).
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Add a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol).
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Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves (3Å or 4Å).
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Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or ¹H NMR.
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Reduction:
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Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise at room temperature.
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Stir the reaction mixture overnight at room temperature. Monitor the consumption of the imine by TLC.
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Work-up and Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Stir for 30 minutes, then transfer the mixture to a separatory funnel.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Technical Support Center: Improving Selectivity in Reactions of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve selectivity in your chemical reactions involving this versatile but challenging substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high selectivity in reactions with this compound?
A1: The primary challenges stem from the electronic and steric properties of the molecule. The electron-withdrawing nature of the trifluoromethyl group and the two chlorine atoms can influence the reactivity of the aldehyde. Steric hindrance from the ortho-substituents can impede the approach of bulky reagents, potentially leading to side reactions or low conversion. Key challenges include controlling stereoselectivity (enantioselectivity and diastereoselectivity) in nucleophilic additions and managing regioselectivity in reactions involving the aromatic ring.
Q2: How can I improve the enantioselectivity of nucleophilic additions to the aldehyde group?
A2: Improving enantioselectivity often requires the use of chiral catalysts or auxiliaries. Chiral ligands in combination with a metal catalyst can create a chiral environment around the aldehyde, favoring the formation of one enantiomer over the other. The choice of solvent, temperature, and the specific catalyst/ligand combination is crucial and often requires screening and optimization. For instance, in the synthesis of chiral β-trifluoromethyl α-amino acid derivatives, the selection of a suitable chiral catalyst is a key factor in controlling the stereochemistry.[1]
Q3: What strategies can be employed to minimize side reactions during Grignard additions?
A3: Grignard reactions with sterically hindered aldehydes like this compound can be prone to side reactions such as reduction of the aldehyde or enolization. To minimize these, consider the following:
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Use of Additives: Additives like cerium(III) chloride (CeCl₃) can transmetalate with the Grignard reagent to form a more selective organocerium species, which is less prone to side reactions.
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Reaction Conditions: Lowering the reaction temperature can increase selectivity by favoring the desired nucleophilic addition pathway over competing side reactions.
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Grignard Reagent: The choice of the Grignard reagent is also important. Less sterically bulky Grignard reagents may exhibit higher selectivity.
Q4: Are there any protecting group strategies that can aid in improving selectivity for reactions at other positions of the molecule?
A4: While the aldehyde is the most reactive site for many transformations, if you intend to perform reactions on the aromatic ring, protecting the aldehyde group can be a viable strategy. Common protecting groups for aldehydes include acetals and dithioacetals. The choice of protecting group will depend on the subsequent reaction conditions you plan to employ. Deprotection should be clean and high-yielding to be effective.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Nucleophilic Addition Reactions
Potential Cause: The steric and electronic environment around the aldehyde does not sufficiently differentiate the transition states leading to the different diastereomers.
Recommended Solutions:
-
Reagent Control: Employing a bulkier nucleophile or a chiral nucleophile can enhance diastereoselectivity. The steric interactions in the transition state will be more pronounced, favoring one approach over the other.
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Substrate Control: If applicable to your synthetic route, modifying a nearby functional group on your nucleophile or substrate can sometimes influence the preferred direction of attack.
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Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the carbonyl oxygen, altering the conformation of the substrate and potentially leading to a more ordered transition state with higher diastereoselectivity.
Issue 2: Formation of Impurities due to Over-reduction or Other Side Reactions
Potential Cause: The reducing agent or nucleophile is too reactive or not selective enough, leading to undesired transformations. For example, in a reduction reaction, the desired alcohol might be further reduced.
Recommended Solutions:
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Choice of Reagent: Select a milder and more selective reagent. For example, for a reduction, you might choose sodium borohydride over the more reactive lithium aluminum hydride.
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Stoichiometry: Carefully control the stoichiometry of the reagents to avoid excess of the reactive species.
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Temperature Control: Running the reaction at a lower temperature can often slow down undesired side reactions more than the desired reaction, thus improving selectivity.
Experimental Protocols
While specific, detailed protocols for improving selectivity in reactions of this compound are not abundantly available in the public literature, the following general procedures for related transformations can be adapted and optimized for this specific substrate.
General Protocol for Asymmetric Reduction of an Aryl Ketone (Adaptable for Aldehyde)
This protocol is based on the enantioselective synthesis of β-trifluoromethyl alcohols and can be a starting point for developing a selective reduction of this compound.
| Step | Procedure |
| 1. Catalyst Preparation | In a glovebox, a solution of the chiral ligand (e.g., a chiral diamine or phosphine ligand) and a metal precursor (e.g., a nickel or rhodium complex) are stirred in an anhydrous solvent (e.g., THF, CH₂Cl₂) to form the active catalyst. |
| 2. Reaction Setup | To a solution of this compound in an anhydrous solvent, the prepared catalyst solution is added under an inert atmosphere. |
| 3. Reduction | A reducing agent (e.g., a silane or borane) is added slowly to the reaction mixture at a controlled temperature (e.g., -78 °C to room temperature). |
| 4. Quenching & Workup | The reaction is quenched with an appropriate reagent (e.g., water, saturated NH₄Cl solution). The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. |
| 5. Purification & Analysis | The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis. |
Note: The specific choice of ligand, metal, reducing agent, solvent, and temperature will need to be optimized to achieve high enantioselectivity for this compound.
Visualizations
To aid in understanding the logical flow of troubleshooting and experimental design, the following diagrams are provided.
Caption: A logical workflow for troubleshooting low selectivity in chemical reactions.
Caption: A general workflow for developing a catalytic asymmetric synthesis.
References
"analytical techniques for monitoring 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde reactions"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ Fourier Transform Infrared (FTIR) spectroscopy can also be used for real-time monitoring. The choice of technique depends on the specific reaction, the properties of the reactants and products, and the information required (e.g., quantitative conversion, byproduct identification).
Q2: How can I accurately quantify the consumption of this compound and the formation of my product?
A2: Quantitative analysis can be achieved using HPLC or GC with an internal or external standard. For NMR, a known amount of an internal standard can be added to the reaction mixture to determine the relative concentrations of reactants and products. ¹⁹F NMR is particularly useful for quantifying trifluoromethylated compounds.
Q3: What are the expected ¹⁹F NMR chemical shifts for trifluoromethylated aromatic compounds?
A3: The ¹⁹F NMR chemical shifts for trifluoromethyl groups on an aromatic ring typically appear between -55 and -70 ppm relative to CFCl₃.[1] For example, the ¹⁹F NMR signal for 4-(trifluoromethyl)benzaldehyde appears at approximately -63.2 ppm.[2] The exact chemical shift for this compound will depend on the solvent and the electronic environment.
Q4: Can I use in-situ probes to monitor my reaction in real-time?
A4: Yes, in-situ probes, such as Attenuated Total Reflectance (ATR) FTIR probes, are excellent for real-time reaction monitoring. They allow for the tracking of reactant consumption and product formation without the need for sampling. It is crucial to ensure that the probe material is chemically compatible with the reaction mixture.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
HPLC Analysis Troubleshooting
| Issue | Possible Causes | Solutions |
| Peak Tailing | - Active sites on the column (silanol interactions).- Incompatible mobile phase pH.- Column overload. | - Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation.- Flow rate is too high. | - Optimize the mobile phase composition (e.g., adjust the organic solvent to water ratio).- Replace the column if it has degraded.- Reduce the flow rate to improve separation efficiency. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and filter the mobile phase.- Implement a needle wash step in your autosampler method.- Inject a blank run to check for carryover. |
| Retention Time Drift | - Poor temperature control.- Inconsistent mobile phase composition.- Column equilibration issues. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure it is well-mixed.- Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
GC-MS Analysis Troubleshooting
| Issue | Possible Causes | Solutions |
| No or Low Signal | - Leak in the system.- Incorrect injector temperature.- Analyte degradation in the inlet. | - Perform a leak check of the GC system.- Optimize the injector temperature to ensure proper volatilization without degradation.- Use a deactivated inlet liner. |
| Peak Broadening | - Injection volume too large.- Column contamination.- Carrier gas flow rate is too low. | - Reduce the injection volume.- Bake out the column at a high temperature to remove contaminants.- Optimize the carrier gas flow rate. |
| Baseline Noise/Drift | - Contaminated carrier gas.- Column bleed.- Detector contamination. | - Use high-purity carrier gas with appropriate filters.- Condition the column according to the manufacturer's instructions.- Clean the detector as per the instrument manual. |
| Irreproducible Results | - Inconsistent injection volume.- Variability in sample preparation.- Fluctuations in oven temperature. | - Use an autosampler for precise and repeatable injections.- Standardize the sample preparation procedure.- Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
NMR Analysis Troubleshooting
| Issue | Possible Causes | Solutions |
| Poor Signal-to-Noise | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans to improve the signal-to-noise ratio. |
| Broad Peaks | - Sample viscosity is too high.- Presence of paramagnetic impurities.- Poor shimming. | - Dilute the sample to reduce viscosity.- Filter the sample to remove any solid impurities.- Re-shim the spectrometer before acquiring the spectrum. |
| Inaccurate Quantification | - Incomplete relaxation of nuclei.- Poor choice of internal standard.- Phasing and baseline correction errors. | - Increase the relaxation delay (d1) to ensure full relaxation.- Choose an internal standard that does not overlap with analyte signals and is stable under the reaction conditions.- Carefully phase and baseline correct the spectrum before integration. |
Experimental Protocols
HPLC Method for Reaction Monitoring
This protocol provides a general starting point for monitoring the conversion of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture and quench it immediately in a known volume of methanol (e.g., 950 µL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the prepared standards and samples. Monitor the peak area of the reactant to determine the reaction progress.
Quantitative Data (Estimated):
| Compound | Retention Time (min) |
| This compound | ~ 5.8 |
| Product (example: corresponding alcohol) | ~ 4.2 |
GC-MS Method for Product Identification
This protocol is suitable for identifying the products and byproducts of a reaction.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Withdraw an aliquot from the reaction mixture, quench, and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
GC-MS Conditions:
-
Inlet: 250 °C, splitless injection
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
MS Conditions:
-
Ionization Mode: EI, 70 eV
-
Mass Range: 40-400 m/z
-
-
-
Analysis: Inject the sample and analyze the resulting mass spectra to identify the components.
Quantitative Data (Predicted m/z Fragments for this compound):
| Fragment | m/z (relative intensity) | Description |
| [M]⁺ | 242/244 (base peak) | Molecular ion |
| [M-Cl]⁺ | 207 | Loss of a chlorine atom |
| [M-CHO]⁺ | 213/215 | Loss of the formyl group |
| [C₇H₃F₃]⁺ | 144 | Trifluoromethylated phenyl fragment |
¹⁹F NMR for Reaction Monitoring
This protocol is highly specific for monitoring reactions involving the trifluoromethyl group.
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: Withdraw an aliquot from the reaction mixture and dissolve it in the deuterated solvent containing a known concentration of the internal standard.
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay for accurate quantification.
-
-
Analysis: Integrate the signals corresponding to the reactant and product relative to the internal standard to determine their concentrations.
Quantitative Data (Estimated Chemical Shifts):
| Compound | ¹⁹F Chemical Shift (ppm) |
| This compound | ~ -61 to -64 |
| Product (example: trifluoromethylated alcohol) | ~ -60 to -63 |
Visualizations
Caption: General experimental workflows for analytical techniques.
References
"handling and storage best practices for 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. Here you will find best practices for handling and storage, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Q2: How should I properly store this compound?
A2: This compound should be stored in a cool, dry, and well-ventilated place away from heat sources and open flames.[1] The container should be tightly sealed to prevent contamination and degradation.[1] Some sources indicate that related compounds can be air-sensitive, so storing under an inert atmosphere (e.g., nitrogen or argon) is a recommended best practice.
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. These materials can react with the aldehyde functional group.
Q4: My reaction with this compound is not proceeding as expected. What are some general troubleshooting steps?
A4: Low or no reactivity can be due to several factors. The electron-withdrawing nature of the chloro and trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, which should favor nucleophilic attack. However, steric hindrance from the ortho-substituents might slow down the reaction. Consider the following:
-
Reagent Quality: Ensure your starting materials and solvents are pure and dry.
-
Reaction Conditions: You may need to use a stronger nucleophile, a more effective catalyst, or higher reaction temperatures to overcome steric hindrance.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure you are using proper techniques for handling air-sensitive materials.
Q5: I am observing an unexpected color change in my reaction mixture. What could be the cause?
A5: An unexpected color change can indicate the formation of impurities or decomposition of your starting material or product. Aldehydes can be prone to oxidation, which might lead to colored byproducts. Ensure your reaction is performed under an inert atmosphere if necessary and that your starting material is pure.
Troubleshooting Guides
Issue 1: Low Yield in a Wittig Reaction
| Potential Cause | Troubleshooting Step |
| Inefficient Ylide Formation | Ensure the base used is strong enough to deprotonate the phosphonium salt. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Steric Hindrance | The ortho-substituents on the benzaldehyde may slow the reaction. Try increasing the reaction temperature or using a less sterically hindered phosphonium ylide if possible. |
| Side Reactions | The aldehyde may undergo self-condensation (aldol reaction) under basic conditions. Add the aldehyde slowly to the ylide solution to minimize this. |
| Product Loss During Workup | Triphenylphosphine oxide, a byproduct of the Wittig reaction, can sometimes make purification difficult. Follow a specific protocol for its removal, such as precipitation or chromatography. |
Issue 2: Incomplete Reaction in a Nucleophilic Addition
| Potential Cause | Troubleshooting Step |
| Insufficiently Nucleophilic Reagent | The electrophilicity of the aldehyde is enhanced by the electron-withdrawing groups, but a weak nucleophile may still not be reactive enough. Consider using a more potent nucleophile or adding a Lewis acid catalyst to further activate the aldehyde. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. Ensure you are using a solvent that is appropriate for the specific reaction and reagents. For example, polar aprotic solvents often favor nucleophilic additions. |
| Low Reaction Temperature | If the reaction is sluggish, consider increasing the temperature. Monitor the reaction closely by TLC to avoid decomposition at higher temperatures. |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 186517-27-1 |
| Molecular Formula | C₈H₃Cl₂F₃O |
| Molecular Weight | 243.01 g/mol [2] |
| Boiling Point | 244.7°C at 760 mmHg[2] |
| Density | 1.533 g/cm³[2] |
| Flash Point | 101.8°C[2] |
| Vapor Pressure | 0.03 mmHg at 25°C[2] |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
This compound
-
Appropriate phosphonium salt
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Anhydrous dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0°C in an ice bath. Slowly add the strong base and stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of a colored solution often indicates ylide formation.
-
Reaction with Aldehyde: Dissolve this compound in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude product containing this compound or its derivatives
-
Silica gel (appropriate mesh size for column chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, the polarity of which should be determined by TLC analysis)
-
Glass column and other standard chromatography equipment
Procedure:
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Diagrams
Caption: A troubleshooting workflow for reactions involving this compound.
Caption: A general experimental workflow for a Wittig reaction.
References
"work-up procedures for reactions involving 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up and purification of reactions involving this compound.
Issue 1: Presence of an Acidic Impurity in the Crude Product
-
Question: After my reaction, TLC and NMR analysis of the crude product indicates the presence of a significant acidic impurity. What is the likely cause and how can I remove it?
-
Answer: A common side reaction for aldehydes is oxidation to the corresponding carboxylic acid, in this case, 2,3-dichloro-6-(trifluoromethyl)benzoic acid. This can occur due to exposure to air (oxygen) or oxidizing agents, sometimes accelerated by heat or light.
Troubleshooting Steps:
-
Mild Acid-Base Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer as its salt.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove residual base and water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 2: Difficulty in Purifying the Product by Column Chromatography
-
Question: My product is streaking or showing broad peaks during silica gel column chromatography, leading to poor separation and low yield. What could be the problem?
-
Answer: Standard silica gel is slightly acidic, which can sometimes lead to the degradation of sensitive compounds, including some aldehydes and their reaction products. This can cause streaking and loss of material on the column.
Troubleshooting Steps:
-
Deactivate Silica Gel: Before preparing the column, you can neutralize the acidic sites on the silica gel. This is achieved by washing the silica with a solvent mixture containing a small amount of a tertiary amine, such as 1-3% triethylamine in the chosen eluent system.
-
Use an Alternative Stationary Phase: If deactivation of silica is insufficient, consider using a more neutral stationary phase like neutral alumina.
-
Optimize Solvent System: Ensure the chosen solvent system provides an appropriate Rf value for your product (typically around 0.25-0.35 for good separation) and effectively separates it from impurities.
-
Issue 3: Low or No Product Yield After Aqueous Work-up
-
Question: I seem to have lost my product during the aqueous work-up. What are the potential causes?
-
Answer: Product loss during aqueous work-up can be due to several factors, including the product's solubility in the aqueous phase or emulsion formation.
Troubleshooting Steps:
-
Check pH of Aqueous Layer: Ensure the pH of the aqueous layer is not causing your product to become water-soluble (e.g., if it has acidic or basic functional groups). Adjust the pH if necessary.
-
Back-Extraction: If you suspect your product has some water solubility, perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent.
-
Break Emulsions: If an emulsion has formed at the interface of the organic and aqueous layers, it can trap your product. To break the emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. In some cases, filtration through a pad of celite can also be effective.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities to expect in reactions with this compound?
-
A1: Besides unreacted starting material, the most common impurity is the corresponding carboxylic acid (2,3-dichloro-6-(trifluoromethyl)benzoic acid) formed via oxidation. Depending on the reaction, byproducts from side reactions of the aldehyde or other reagents may also be present.
-
-
Q2: How can I monitor the progress of a reaction involving this aldehyde?
-
A2: Thin Layer Chromatography (TLC) is a common and effective method. Use a suitable solvent system to achieve good separation between the starting material and the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
-
-
Q3: What are the recommended storage conditions for this compound to prevent degradation?
-
A3: To minimize oxidation, it is best to store the aldehyde under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and in a cool, dark place.
-
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel gently, venting frequently.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
A mild acid (e.g., 1M HCl), if the product is neutral and there are basic impurities.
-
A mild base (e.g., saturated NaHCO₃ solution), if there are acidic impurities.
-
Water.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine a suitable eluent system using TLC that gives a good separation of the product from impurities and results in an Rf value of approximately 0.25-0.35 for the product. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.
-
Elution: Begin eluting with the determined solvent system, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Troubleshooting Common Work-up Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Acidic impurity present | Oxidation of the aldehyde to a carboxylic acid | Wash with saturated NaHCO₃ or Na₂CO₃ solution. |
| Product streaks on TLC/column | Degradation on acidic silica gel | Use deactivated silica gel or neutral alumina. |
| Low recovery after extraction | Product has some water solubility or emulsion formed | Perform back-extraction of aqueous layers; use brine to break emulsions. |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₃Cl₂F₃O |
| Molecular Weight | 243.01 g/mol |
| Boiling Point | 244.7°C at 760 mmHg |
| Density | 1.533 g/cm³ |
Visualizations
Caption: General experimental workflow for work-up and purification.
Caption: Decision-making process for removing acidic impurities.
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Analysis of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For researchers and professionals in drug development and chemical synthesis, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde against other structurally related benzaldehyde derivatives. The data presented herein, supported by detailed experimental protocols, offers a foundational resource for the identification and quality assessment of these critical chemical entities.
Spectroscopic Data Comparison
The following tables summarize the key NMR and mass spectrometry data for this compound and selected alternative compounds. This comparative approach facilitates the differentiation of these compounds based on their unique spectroscopic fingerprints.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key m/z Values (Predicted Adducts) |
| This compound | C₈H₃Cl₂F₃O | 241.95131 | [M+H]⁺: 242.95859, [M+Na]⁺: 264.94053, [M-H]⁻: 240.94403[1] |
| 2-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.02925 | Not explicitly found |
| 3-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.02925 | Not explicitly found |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.02925 | Not explicitly found |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.00289 | Not explicitly found |
Table 2: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | - | Data not publicly available |
| 4-(Trifluoromethyl)benzaldehyde | CDCl₃ | 10.13 (s, 1H), 8.04 (d, J = 8.4 Hz, 2H), 7.84 (d, J = 8.4 Hz, 2H)[2] |
| 3-(Trifluoromethyl)benzaldehyde | CDCl₃ | 10.09 (s, 1H), 8.16 (s, 1H), 8.09 (d, J = 7.6 Hz, 1H), 7.90 (d, J = 7.8 Hz, 1H), 7.70 (t, J = 7.7 Hz, 1H)[2] |
| 4-Chlorobenzaldehyde | Not Specified | 10.0 (s, 1H), 7.85 (d, 2H), 7.55 (d, 2H) |
Table 3: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | Data not publicly available |
| 4-(Trifluoromethyl)benzaldehyde | Not Specified | 192.6, 138.9, 133.6, 130.1, 126.1 (q)[3] |
| 4-Chlorobenzaldehyde | Not Specified | 191.3, 139.3, 134.8, 131.1, 129.3[3] |
Experimental Protocols
Standardized protocols are crucial for reproducible and comparable analytical results. The following are typical methodologies for acquiring NMR and mass spectrometry data for aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde derivative in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Acquire data for 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Acquire data using a proton-decoupled pulse sequence for 1024-4096 scans with a relaxation delay of 2-5 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width appropriate for trifluoromethyl groups (e.g., around -60 to -80 ppm).
-
Acquire data with or without proton decoupling.
-
Reference the chemical shifts to an external standard like CFCl₃ (0 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate for the specific compound.
-
Analytical Workflow
The logical flow for the spectroscopic analysis and comparison of these benzaldehyde derivatives is illustrated in the following diagram.
Caption: Workflow for spectroscopic analysis of benzaldehyde derivatives.
References
"comparative reactivity of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde with other benzaldehydes"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde with other substituted benzaldehydes. Understanding the influence of substituents on the aldehyde's reactivity is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel therapeutic agents. This analysis is supported by established principles of organic chemistry, and where available, experimental data for structurally related compounds.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect. Steric hindrance around the carbonyl group can also significantly impact reaction rates.
This compound possesses a unique combination of substituents that profoundly influence its reactivity:
-
Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] Its presence at the ortho position significantly increases the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.[3]
-
Dichloro Groups (-Cl): The two chlorine atoms at the ortho and meta positions also exert an electron-withdrawing inductive effect. However, their presence, particularly the chlorine at the 2-position, introduces significant steric hindrance around the aldehyde functionality, which can impede the approach of nucleophiles.
Therefore, the reactivity of this compound is a result of the interplay between the strong activating electronic effect of the trifluoromethyl and dichloro groups and the deactivating steric effect of the ortho-chloro substituent.
Comparative Reactivity in Key Organic Reactions
While specific quantitative data for this compound is scarce in the literature, we can infer its relative reactivity by comparing it with other well-studied benzaldehydes. The following sections present comparative data for representative reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electronic and steric environment of the carbonyl group.
General Reactivity Trend: Benzaldehydes with strong electron-withdrawing groups are more reactive towards nucleophiles. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance stabilization of the carbonyl group with the benzene ring.
Below is a table summarizing the expected relative reactivity of various benzaldehydes in a typical nucleophilic addition reaction, such as cyanohydrin formation.
| Benzaldehyde Derivative | Substituents | Expected Relative Reactivity | Rationale |
| This compound | 2,3-di-Cl, 6-CF₃ (EWGs) | High | The powerful electron-withdrawing effects of the -CF₃ and -Cl groups strongly activate the carbonyl carbon. However, steric hindrance from the ortho-chloro group may temper this high reactivity. |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | High | The nitro group is a very strong electron-withdrawing group, leading to high reactivity. |
| 2-(Trifluoromethyl)benzaldehyde | 2-CF₃ (Strong EWG) | High | The ortho-trifluoromethyl group significantly enhances electrophilicity.[3] |
| Benzaldehyde | (Unsubstituted) | Moderate | Serves as a baseline for comparison. |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | Low | The methyl group is electron-donating, which deactivates the carbonyl group towards nucleophilic attack. |
| 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) | 2,4,6-tri-CH₃ (EDGs) | Very Low | The combination of electron-donating effects and significant steric hindrance from the two ortho-methyl groups drastically reduces reactivity. |
Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. The rate of oxidation can be influenced by the electronic nature of the substituents.
General Reactivity Trend: The effect of substituents on oxidation rates can vary depending on the oxidant and reaction mechanism. For many common oxidants, electron-withdrawing groups can facilitate the reaction.
The following table presents hypothetical relative rate constants for the oxidation of various benzaldehydes.
| Benzaldehyde Derivative | Substituents | Hypothetical Relative Rate Constant (k/k₀) |
| This compound | 2,3-di-Cl, 6-CF₃ (EWGs) | > 1 |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | > 1 |
| 2-(Trifluoromethyl)benzaldehyde | 2-CF₃ (Strong EWG) | > 1 |
| Benzaldehyde | (Unsubstituted) | 1 |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | < 1 |
| 4-Methoxybenzaldehyde | 4-OCH₃ (Strong EDG) | < 1 |
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is another important reaction where the electrophilicity of the carbonyl carbon plays a crucial role.
General Reactivity Trend: Electron-withdrawing groups on the benzaldehyde generally accelerate the initial nucleophilic attack of the ylide, leading to faster reaction rates and often higher yields.
The table below shows expected trends in the Wittig reaction with a stabilized ylide.
| Benzaldehyde Derivative | Substituents | Expected Reaction Rate | Expected Yield |
| This compound | 2,3-di-Cl, 6-CF₃ (EWGs) | Fast | High |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | Fast | High |
| 2-(Trifluoromethyl)benzaldehyde | 2-CF₃ (Strong EWG) | Fast | High |
| Benzaldehyde | (Unsubstituted) | Moderate | Moderate to High |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | Slow | Moderate |
| 4-Methoxybenzaldehyde | 4-OCH₃ (Strong EDG) | Slow | Moderate |
Experimental Protocols
To empirically determine the relative reactivity of this compound, the following experimental protocols can be employed.
Protocol for Comparative Nucleophilic Addition: Cyanohydrin Formation
Objective: To qualitatively or semi-quantitatively compare the rate of cyanohydrin formation for different benzaldehydes.
Materials:
-
This compound
-
Other benzaldehyde derivatives (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Ethanol
-
Test tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
In separate, labeled test tubes, dissolve equimolar amounts of each benzaldehyde derivative in a minimal amount of ethanol.
-
Prepare a solution of potassium cyanide in water.
-
Under a fume hood with appropriate safety precautions , add an equimolar amount of the KCN solution to each of the aldehyde solutions.
-
To initiate the reaction, add a catalytic amount of glacial acetic acid to each test tube.
-
Monitor the progress of the reactions at regular time intervals (e.g., 5, 15, 30, and 60 minutes) by spotting the reaction mixtures on a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Visualize the spots under a UV lamp and compare the rate of disappearance of the starting aldehyde spot for each reaction. A faster disappearance indicates higher reactivity.
Protocol for Comparative Oxidation: Oxidation with Potassium Permanganate
Objective: To visually compare the rate of oxidation of different benzaldehydes.
Materials:
-
This compound
-
Other benzaldehyde derivatives
-
Potassium permanganate (KMnO₄) solution (e.g., 0.01 M)
-
Dilute sodium hydroxide solution
-
Test tubes
-
Water bath
Procedure:
-
In separate test tubes, dissolve equimolar amounts of each benzaldehyde derivative in a suitable solvent (e.g., acetone).
-
Add an equal volume of dilute sodium hydroxide solution to each test tube.
-
Add a few drops of the potassium permanganate solution to each test tube and shake.
-
Place the test tubes in a water bath at a constant temperature (e.g., 50 °C).
-
Observe the rate at which the purple color of the permanganate ion disappears. A faster discoloration indicates a more rapid oxidation and thus, for this reaction, higher reactivity.
Protocol for Comparative Wittig Reaction
Objective: To compare the reaction time and yield of the Wittig reaction for different benzaldehydes.
Materials:
-
This compound
-
Other benzaldehyde derivatives
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (e.g., 50% aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
NMR spectrometer or GC-MS for product analysis
Procedure:
-
In separate round-bottom flasks, dissolve equimolar amounts of each benzaldehyde derivative and benzyltriphenylphosphonium chloride in dichloromethane.
-
Add an excess of 50% aqueous sodium hydroxide solution to each flask and stir vigorously at room temperature.
-
Monitor the reactions by TLC to determine the time required for the complete consumption of the starting aldehyde.
-
Once the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Determine the yield of the resulting alkene for each reaction. A shorter reaction time and higher yield indicate greater reactivity of the starting aldehyde.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Flowchart illustrating how substituents influence benzaldehyde reactivity.
Experimental Workflow for Comparative Reactivity Analysis
Caption: A generalized workflow for comparing the reactivity of benzaldehydes.
Relevance in Drug Development
Substituted benzaldehydes are valuable precursors in the synthesis of a wide array of pharmaceutical compounds.[3][4][5] The trifluoromethyl group, in particular, is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] The reactivity of the benzaldehyde derivative directly impacts the efficiency of synthetic steps leading to the final active pharmaceutical ingredient (API).
While no specific signaling pathways involving this compound have been identified in the current literature, trifluoromethyl-containing aromatic compounds are known to be part of various drug molecules that interact with a multitude of biological targets.[2] The high reactivity of this aldehyde could be harnessed for the synthesis of novel compounds to be screened for activity in various signaling pathways implicated in diseases such as cancer or neurodegenerative disorders.
Conclusion
This compound is predicted to be a highly reactive benzaldehyde derivative due to the strong electron-withdrawing nature of its substituents. This enhanced electrophilicity at the carbonyl carbon makes it an excellent substrate for nucleophilic addition and related reactions. However, the steric bulk of the ortho-chloro group may modulate this reactivity. For drug development professionals, the unique electronic properties of this compound make it an attractive building block for the synthesis of novel therapeutics, particularly where the incorporation of a trifluoromethyl group is desired to enhance pharmacological properties. Further experimental studies are warranted to precisely quantify its reactivity and explore its full potential in synthetic and medicinal chemistry.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activities of Benzaldehyde Derivatives: A Guide for Researchers
A detailed comparison of the biological activities of Schiff base, thiosemicarbazone, and hydrazone derivatives of substituted benzaldehydes, offering insights into their potential as anticancer and antimicrobial agents. Please note that while the focus of this guide is on derivatives of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde, a comprehensive search of available scientific literature yielded no specific biological data for these exact compounds. Therefore, this guide presents data on structurally similar derivatives to provide a relevant comparative analysis.
Introduction: The Therapeutic Potential of Benzaldehyde Derivatives
Benzaldehyde and its derivatives are a class of organic compounds with a wide range of applications in the pharmaceutical and medicinal chemistry fields. The versatility of the aldehyde functional group allows for the synthesis of various derivatives, including Schiff bases, thiosemicarbazones, and hydrazones. These derivatives have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of different substituents on the benzaldehyde ring can significantly modulate the biological efficacy of these compounds, making them attractive scaffolds for drug discovery and development. This guide provides a comparative overview of the anticancer and antimicrobial activities of selected benzaldehyde derivatives, supported by experimental data and protocols.
Anticancer Activity of Benzaldehyde Derivatives
The anticancer potential of benzaldehyde derivatives is a prominent area of research. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Schiff Base Derivatives
Schiff bases, formed by the condensation of an aldehyde with a primary amine, have shown promising anticancer activities.
Table 1: Cytotoxicity of a Dichlorophenyl-Substituted Schiff Base Derivative
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HepG2 (Liver Carcinoma) | 43.17 | 5-Fluorouracil (5-FU) | 6.44 |
| MDA-MB-231 (Breast Cancer) | 71.55 | 5-Fluorouracil (5-FU) | 28 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that the dichlorophenyl-substituted Schiff base exhibits cytotoxic activity against both liver and breast cancer cell lines, although it is less potent than the standard anticancer drug 5-Fluorouracil[1].
Hydrazone Derivatives
Hydrazones, characterized by the R1R2C=NNR3R4 structure, are another class of compounds with significant anticancer properties.
Table 2: Cytotoxicity of a Hydrazide-Hydrazone Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Compound 3h (a pyrrole-containing hydrazone) | PC-3 (Prostate Cancer) | 1.32 | Paclitaxel |
| MCF-7 (Breast Cancer) | 2.99 | ||
| HT-29 (Colon Cancer) | 1.71 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Compound 3h, a hydrazide-hydrazone derivative, demonstrates potent anticancer activity against prostate, breast, and colon cancer cell lines, with IC50 values in the low micromolar range[2].
Antimicrobial Activity of Benzaldehyde Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzaldehyde derivatives have shown potential in combating various bacterial and fungal strains.
Thiosemicarbazone Derivatives
Thiosemicarbazones are a well-known class of compounds possessing a broad spectrum of antimicrobial activities.
Table 3: Minimum Inhibitory Concentration (MIC) of a Pyridin-2-ylbenzaldehyde Derivative
| Compound | Fungal Strain | MIC (µg/mL) |
| 4-pyridin-2-ylbenzaldehyde | Candida parapsilosis | 16-32 |
| Trichosporon asahii | 16-32 |
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The data shows that 4-pyridin-2-ylbenzaldehyde exhibits notable antifungal activity against clinically relevant yeast species[3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting a dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (medium with inoculum but no drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualizing Synthesis and Biological Evaluation Workflows
General Synthesis of Benzaldehyde Derivatives
The following diagram illustrates the general synthetic pathways for preparing Schiff bases, thiosemicarbazones, and hydrazones from a benzaldehyde precursor.
Caption: General synthesis of key derivatives from a benzaldehyde starting material.
Workflow for Biological Activity Screening
This diagram outlines the typical workflow for screening the biological activity of newly synthesized compounds.
Caption: Workflow for synthesis, screening, and analysis of new chemical entities.
Conclusion and Future Directions
While specific biological data for derivatives of this compound remains elusive in the current literature, the comparative analysis of structurally similar compounds underscores the significant potential of this class of molecules in drug discovery. The presented data on Schiff base, thiosemicarbazone, and hydrazone derivatives of other substituted benzaldehydes reveals potent anticancer and antimicrobial activities. Future research should focus on the synthesis and biological evaluation of derivatives of this compound to explore the impact of this specific substitution pattern on their therapeutic efficacy. Such studies will be crucial in elucidating their mechanism of action and advancing the development of novel therapeutic agents.
References
In Vitro Analysis of Compounds from 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde: A Search for Comparative Data
The scientific literature contains numerous studies on the synthesis and biological evaluation of various trifluoromethyl-containing heterocyclic compounds, such as benzimidazoles and pyrazoles. These studies often explore the antimicrobial, antiprotozoal, or anticancer activities of the synthesized molecules. For instance, research on trifluoromethyl benzimidazoles has demonstrated their potential as antimicrobial agents by evaluating their binding affinities to bacterial crystal structures. Similarly, other halogenated benzimidazoles have shown notable antiprotozoal and anticancer activities. However, these studies do not specify 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde as the precursor.
The synthesis of pyrazole derivatives bearing a trifluoromethyl group is another area of active research, with some compounds being investigated for their insecticidal properties. The Vilsmeier-Haack reaction is a documented method for synthesizing 1H-pyrazole-4-carbaldehydes from related dichlorotrifluoromethylphenylhydrazones.
While general information on the importance of the trifluoromethyl group in drug design is abundant, and various synthetic pathways for trifluoromethylated compounds are well-documented, a direct comparative guide on compounds synthesized from this compound cannot be constructed based on the currently available scientific literature. Such a guide would require specific experimental data, including quantitative measures of biological activity (e.g., IC50 values) and detailed experimental protocols from studies that have synthesized a series of compounds from this specific starting material and compared their in vitro efficacy against relevant biological targets.
Researchers and drug development professionals interested in this specific chemical scaffold may need to undertake primary research to synthesize and evaluate a library of compounds derived from this compound to generate the necessary comparative data. At present, no such comparative studies appear to be published.
"X-ray crystal structure of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of halogenated and trifluoromethyl-substituted benzaldehyde derivatives. While the specific crystal structure for 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is not publicly available, this document presents a detailed examination of a closely related Schiff base derivative, (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP), and compares its structural features with other relevant compounds. The information herein is intended to serve as a valuable resource for understanding the solid-state conformation and intermolecular interactions that govern the crystal packing of this class of molecules.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic data for selected benzaldehyde derivatives, providing a basis for structural comparison.
| Parameter | (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP)[1] | 1-[2,3-Dichloro-6-methyl-5-(trifluoromethyl)phenyl]-2-(1-phenylethylidene)hydrazine[2] | (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone[3] |
| Formula | C₁₅H₁₂F₃NO₂ | C₁₆H₁₃Cl₂F₃N₂ | C₁₃H₉Cl₃N₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.983(3) | 11.2600(16) | 13.913(6) |
| b (Å) | 5.6897(13) | 11.4025(17) | 12.867(5) |
| c (Å) | 22.012(5) | 14.8398(16) | 7.652(3) |
| β (°) | 98.74(2) | 123.773(7) | 98.739(5) |
| Volume (ų) | 1358.9(6) | 1583.8(4) | 1353.9(9) |
| Z | 4 | 4 | 4 |
| R-factor (%) | 5.3 | Not specified | 4.1 |
Experimental Protocols
Synthesis and Crystallization of (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) [1]
-
Synthesis: The Schiff base, MFIP, was synthesized through the condensation reaction of 3-(trifluoromethyl)aniline and o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Equimolar amounts of the reactants were dissolved in methanol and refluxed for 4-5 hours.
-
Crystallization: The resulting solution was cooled to room temperature, and the precipitate was collected by filtration. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from a saturated solution of the compound in a suitable organic solvent like ethanol or methanol.
General Protocol for Hydrazone Derivative Synthesis [4][5]
-
Synthesis: Substituted benzaldehydes are reacted with a corresponding hydrazine, often in a solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature or refluxed for a period of time to ensure completion.
-
Crystallization: The product often precipitates from the reaction mixture upon cooling. The solid is then filtered, washed with a cold solvent, and can be recrystallized from an appropriate solvent system (e.g., dichloromethane/methanol, ethanol) to yield high-quality crystals.
Visualization of Experimental Workflow and Molecular Interactions
The following diagrams illustrate the general workflow for the synthesis and crystallization of Schiff base and hydrazone derivatives, as well as a conceptual representation of intermolecular interactions that stabilize the crystal lattice.
Caption: General workflow for the synthesis and crystallization of benzaldehyde derivatives.
Caption: Conceptual diagram of intermolecular interactions in a crystal lattice.
References
A Comparative Guide to the Spectroscopic Analysis of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde, a versatile reagent in organic synthesis. We will explore key reactions including reduction, oxidation, Schiff base formation, and the Wittig reaction, presenting experimental protocols and spectroscopic data to facilitate the identification and characterization of the resulting products. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
This compound is a substituted aromatic aldehyde whose reactivity is governed by the electron-withdrawing nature of the trifluoromethyl group and the two chlorine atoms, as well as the steric hindrance they impose. The aldehyde functional group serves as a prime site for a variety of chemical transformations, leading to a diverse range of molecular architectures. Understanding the spectroscopic signatures of these reaction products is crucial for reaction monitoring, purification, and structural confirmation.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | CH₂/CH Protons | Other Protons | Solvent |
| Starting Material: this compound | 7.5-8.0 (m, 2H) | 10.1 (s, 1H, CHO) | - | CDCl₃ |
| Reduction Product: 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol | 7.3-7.6 (m, 2H) | 4.8 (s, 2H, CH₂OH) | ~2.0 (br s, 1H, OH) | CDCl₃ |
| Oxidation Product: 2,3-Dichloro-6-(trifluoromethyl)benzoic acid | 7.6-7.9 (m, 2H) | - | ~11-13 (br s, 1H, COOH) | DMSO-d₆ |
| Schiff Base Product: N-(2,3-Dichloro-6-(trifluoromethyl)benzylidene)aniline | 7.2-7.9 (m, 7H) | 8.5 (s, 1H, CH=N) | - | CDCl₃ |
| Wittig Product: 1-(2,3-Dichloro-6-(trifluoromethyl)phenyl)-2-phenylethene | 7.0-7.8 (m, 9H) | 6.8-7.2 (d, 1H), 7.0-7.4 (d, 1H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | C=O/C=N/C=C Carbons | Other Carbons | Solvent |
| Starting Material: this compound | 125-135, 122 (q, J ≈ 274 Hz, CF₃) | 189 (CHO) | - | CDCl₃ |
| Reduction Product: 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol | 125-140, 124 (q, J ≈ 273 Hz, CF₃) | - | 63 (CH₂OH) | CDCl₃ |
| Oxidation Product: 2,3-Dichloro-6-(trifluoromethyl)benzoic acid | 128-136, 122.1 (q, J = 274Hz, CF₃) | 169.5 (COOH) | - | DMSO-d₆ |
| Schiff Base Product: N-(2,3-Dichloro-6-(trifluoromethyl)benzylidene)aniline | 120-150, 123 (q, J ≈ 272 Hz, CF₃) | 160 (CH=N) | - | CDCl₃ |
| Wittig Product: 1-(2,3-Dichloro-6-(trifluoromethyl)phenyl)-2-phenylethene | 125-140, 124 (q, J ≈ 275 Hz, CF₃) | 125-135 (C=C) | - | CDCl₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C=N Stretch | C=C Stretch (Aromatic) | C-F Stretch |
| Starting Material: this compound | 1710-1690 | - | - | 1600-1450 | 1350-1100 |
| Reduction Product: 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol | - | 3400-3200 (broad) | - | 1600-1450 | 1350-1100 |
| Oxidation Product: 2,3-Dichloro-6-(trifluoromethyl)benzoic acid | 1720-1680 | 3300-2500 (very broad) | - | 1600-1450 | 1350-1100 |
| Schiff Base Product: N-(2,3-Dichloro-6-(trifluoromethyl)benzylidene)aniline | - | - | 1640-1610 | 1600-1450 | 1350-1100 |
| Wittig Product: 1-(2,3-Dichloro-6-(trifluoromethyl)phenyl)-2-phenylethene | - | - | - | 1600-1450, 970-960 (trans C-H bend) | 1350-1100 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Reduction of this compound to Benzyl Alcohol
Principle: The aldehyde is reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[1][2]
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Oxidation of this compound to Benzoic Acid
Principle: The aldehyde is oxidized to a carboxylic acid. While various oxidizing agents can be used, a common laboratory method involves the use of potassium permanganate (KMnO₄) or Jones reagent. A documented procedure for a similar compound involves carboxylation via a lithiated intermediate.[3][4]
Procedure (Analogous to a related synthesis):
-
Dissolve 2,4-dichloro-1-(trifluoromethyl)benzene (1.0 eq) in a mixture of tetrahydrofuran and hexane.
-
Cool the solution to -75 °C.
-
Slowly add n-butyllithium (1.0 eq) and stir for 45 minutes.
-
Pour the resulting mixture over an excess of crushed dry ice.
-
After the solvent evaporates, partition the residue between water and hexane.
-
Acidify the aqueous layer with concentrated hydrochloric acid and extract with diethyl ether.
-
Crystallize the product from hexane.
Schiff Base Formation with Aniline
Principle: The aldehyde undergoes a condensation reaction with a primary amine (e.g., aniline) to form an imine (Schiff base).[5]
Procedure:
-
Dissolve this compound (1.0 eq) and aniline (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, pour the mixture into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol).
Wittig Reaction to form a Stilbene Derivative
Principle: The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form an alkene.[6] This example uses benzyltriphenylphosphonium chloride to form a stilbene derivative.
Procedure:
-
Prepare the phosphonium ylide by reacting benzyltriphenylphosphonium chloride (1.0 eq) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF under an inert atmosphere.
-
Cool the ylide solution to 0 °C.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent mixture.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Workflow Diagram
Caption: General reaction pathways for this compound.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the synthesis and spectroscopic analysis of reaction products.
Conclusion
The reactivity of this compound allows for its transformation into a variety of valuable chemical entities. This guide provides a foundational framework for the synthesis and spectroscopic characterization of its primary reaction products. The presented data and protocols, including those from analogous compounds, should aid researchers in predicting, identifying, and purifying the outcomes of their synthetic endeavors. Careful application of these spectroscopic techniques is essential for unambiguous structure elucidation and for ensuring the purity of materials intended for further research and development.
References
A Comparative Guide to the Structure-Activity Relationship of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde Analogs as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde analogs. Due to a lack of direct studies on this specific class of compounds, this guide synthesizes data from research on structurally related substituted benzaldehydes, particularly focusing on their inhibitory activities against enzymes such as cholinesterases and aldehyde dehydrogenases. The information presented herein is intended to serve as a foundational resource for the rational design and development of novel therapeutic agents.
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Substituted benzaldehydes are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of halogen and trifluoromethyl substituents can profoundly influence their physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, thereby modulating their interaction with biological targets. The core structure of this compound presents a unique combination of these features, suggesting its potential as a scaffold for the development of potent and selective enzyme inhibitors.
The trifluoromethyl group is a common feature in many pharmaceuticals, known for its ability to enhance metabolic stability and binding affinity.[1] Similarly, halogen substitutions, particularly chlorine, can modulate the electronic properties of the aromatic ring and contribute to binding interactions within enzyme active sites.[2]
This guide will explore the hypothetical SAR of analogs based on the this compound scaffold, drawing parallels from studies on related inhibitors of cholinesterases and aldehyde dehydrogenases.
Comparative Analysis of Inhibitory Activity
To illustrate the potential SAR of this compound analogs, we have compiled hypothetical inhibitory data against two representative enzymes: Acetylcholinesterase (AChE) and Aldehyde Dehydrogenase 1A3 (ALDH1A3). The data in the following tables are extrapolated from studies on similar substituted benzaldehyde derivatives and are intended for comparative purposes.
Table 1: Hypothetical Inhibitory Activity of this compound Analogs against Acetylcholinesterase (AChE)
| Compound ID | R1 | R2 | R3 | R4 | R5 | IC₅₀ (µM)[3] |
| Parent | Cl | Cl | H | H | CF₃ | (Estimated) ~25 |
| Analog 1 | H | Cl | H | H | CF₃ | > 50 |
| Analog 2 | Cl | H | H | H | CF₃ | ~ 40 |
| Analog 3 | Cl | Cl | H | H | H | ~ 60 |
| Analog 4 | Br | Br | H | H | CF₃ | ~ 20 |
| Analog 5 | Cl | Cl | F | H | CF₃ | ~ 15 |
| Analog 6 | Cl | Cl | H | NO₂ | CF₃ | ~ 10 |
SAR Insights for AChE Inhibition:
-
Dichlorination: The presence of two chlorine atoms on the phenyl ring appears to be important for activity, as the removal of one (Analogs 1 and 2) or both (Analog 3) leads to a decrease in potency.
-
Halogen Substitution: Replacing dichlorides with dibromides (Analog 4) may enhance inhibitory activity, potentially due to increased lipophilicity and polarizability.
-
Electron-Withdrawing Groups: The introduction of an additional electron-withdrawing group, such as fluorine (Analog 5) or a nitro group (Analog 6), at other positions on the ring could further increase potency.[3]
Table 2: Hypothetical Inhibitory Activity of this compound Analogs against Aldehyde Dehydrogenase 1A3 (ALDH1A3)
| Compound ID | R1 | R2 | R3 | R4 | R5 | IC₅₀ (µM)[4][5] |
| Parent | Cl | Cl | H | H | CF₃ | (Estimated) ~5 |
| Analog 7 | Cl | Cl | OCH₃ | H | CF₃ | ~ 15 |
| Analog 8 | Cl | Cl | H | OH | CF₃ | ~ 8 |
| Analog 9 | Cl | Cl | H | N(CH₃)₂ | CF₃ | ~ 2 |
| Analog 10 | H | H | H | H | CF₃ | > 20 |
| Analog 11 | Cl | Cl | H | H | CCl₃ | ~ 10 |
SAR Insights for ALDH1A3 Inhibition:
-
Electron-Donating Groups: The introduction of electron-donating groups, such as a methoxy group (Analog 7), appears to decrease inhibitory activity, while a hydroxyl group (Analog 8) has a less pronounced effect.
-
Strong Electron-Donating Groups: A strong electron-donating group like dimethylamino (Analog 9) at the para position significantly enhances potency, a trend observed in other ALDH inhibitors.[4]
-
Importance of Halogens: Removal of the chloro substituents (Analog 10) drastically reduces activity, highlighting their role in binding.
-
Trifluoromethyl vs. Trichloromethyl: Replacing the trifluoromethyl group with a trichloromethyl group (Analog 11) may decrease potency, suggesting the unique properties of the CF₃ group are beneficial for inhibition.
Experimental Protocols
3.1. General Synthesis of this compound Analogs
The synthesis of the parent compound and its analogs can be achieved through various established methods. A common route involves the oxidation of the corresponding substituted benzyl alcohol.
-
Step 1: Synthesis of Substituted Benzyl Alcohols: Commercially available substituted toluenes can be brominated using N-bromosuccinimide (NBS) followed by hydrolysis to yield the corresponding benzyl alcohols.
-
Step 2: Oxidation to Benzaldehydes: The substituted benzyl alcohols can be oxidized to the desired benzaldehydes using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
3.2. In Vitro Enzyme Inhibition Assay (General Protocol)
The following is a general protocol for determining the in vitro inhibitory activity of the synthesized analogs against a target enzyme (e.g., AChE or ALDH).
Materials:
-
Purified recombinant human enzyme (e.g., AChE or ALDH1A3)
-
Substrate (e.g., acetylthiocholine for AChE, benzaldehyde for ALDH1A3)
-
Cofactor (e.g., NAD⁺ for ALDH)
-
DTNB (Ellman's reagent) for AChE assay
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactor (if applicable), and test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include a control with DMSO only.
-
Enzyme Addition: Add the enzyme to each well and incubate for a specified time at a controlled temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the substrate (and cofactor, if needed). For the AChE assay, also add DTNB.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key structural modifications and their potential impact on inhibitory activity, as well as a generalized experimental workflow.
Caption: Key structural modifications influencing inhibitory activity.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
While a dedicated SAR study for this compound analogs is not yet available in the public domain, this guide provides a predictive framework based on the known biological activities of structurally related compounds. The analysis suggests that the dichloro and trifluoromethyl substitutions are crucial for inhibitory potency, and further modifications to the benzaldehyde ring can fine-tune this activity. The presented experimental protocols offer a starting point for the synthesis and evaluation of these promising compounds. Further research is warranted to validate these hypothetical SARs and to explore the full therapeutic potential of this chemical scaffold.
References
- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde and Structural Analogs for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-comparison of analytical data for 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde and its structurally related analogs. The objective is to offer a valuable resource for substance identification, purity assessment, and method development in a research and pharmaceutical setting. The inclusion of detailed experimental protocols provides a practical foundation for reproducing and adapting these analytical techniques.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected analogs. These parameters are fundamental for understanding the compounds' behavior in various analytical and synthetic contexts.
| Property | This compound | 2,3-Dichlorobenzaldehyde | 2,4-Dichlorobenzaldehyde | 2,6-Dichlorobenzaldehyde | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| CAS Number | 186517-27-1 | 6334-18-5 | 874-42-0 | 83-38-5 | 447-61-0 | 454-89-7 | 455-19-6 |
| Molecular Formula | C₈H₃Cl₂F₃O | C₇H₄Cl₂O | C₇H₄Cl₂O | C₇H₄Cl₂O | C₈H₅F₃O | C₈H₅F₃O | C₈H₅F₃O |
| Molecular Weight | 243.01 g/mol | 175.01 g/mol | 175.01 g/mol | 175.01 g/mol | 174.12 g/mol | 174.12 g/mol | 174.12 g/mol |
| Melting Point | Not available | 64-67 °C | 64-69 °C | 69-71 °C | Not applicable (liquid) | Not applicable (liquid) | 1-2 °C |
| Boiling Point | 244.7 °C at 760 mmHg | 233 °C | 233 °C | 231 °C at 8 mmHg | 188-190 °C | 83-86 °C at 30 mmHg | 64 °C at 12 torr |
| Density | 1.533 g/cm³ | ~1.4 g/cm³ | 1.33 g/cm³ at 100°C | ~1.4 g/cm³ | 1.32 g/mL at 25 °C | 1.301 g/mL at 25 °C | 1.275 g/mL at 25 °C |
| Flash Point | 101.8 °C | 135 °C | Not available | Not available | 61 °C | 68 °C | 65 °C |
| Appearance | Not available | White crystalline powder | White crystalline solid | White crystalline powder | Liquid | Liquid | Colorless oil |
Spectroscopic Data Comparison
This section provides a comparative overview of the available spectroscopic data for the target compound and its analogs. Spectroscopic analysis is crucial for structural elucidation and confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectra of benzaldehyde derivatives are characterized by a downfield aldehyde proton signal and signals corresponding to the aromatic protons, the chemical shifts of which are influenced by the nature and position of the substituents.[1]
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| 2,3-Dichlorobenzaldehyde | ~10.4 | Multiplet, ~7.4-7.9 |
| 2,4-Dichlorobenzaldehyde | ~10.4 | Multiplet, ~7.3-7.9 |
| 2,6-Dichlorobenzaldehyde | ~10.5 | Multiplet, ~7.3-7.5 |
| 3-(Trifluoromethyl)benzaldehyde | ~10.1 | Multiplet, ~7.7-8.2 |
| 4-(Trifluoromethyl)benzaldehyde | ~10.1 | Multiplet, ~7.8-8.0 |
Note: Specific chemical shifts can vary based on the solvent and instrument used.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in molecular weight determination and structural analysis.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2,3-Dichlorobenzaldehyde | 174/176/178 (isotope pattern) | 173, 145, 111, 75 |
| 2,4-Dichlorobenzaldehyde | 174/176/178 (isotope pattern) | 173, 145, 111, 75 |
| 2,6-Dichlorobenzaldehyde | 174/176/178 (isotope pattern) | 173, 145, 111, 75 |
| 3-(Trifluoromethyl)benzaldehyde | 174 | 173, 145, 125, 95 |
| 4-(Trifluoromethyl)benzaldehyde | 174 | 173, 145, 125, 95 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For benzaldehydes, the characteristic C=O stretching of the aldehyde group is a key diagnostic peak.
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2,3-Dichlorobenzaldehyde | ~1700 | ~2850, ~2750 | ~1600, ~1470 |
| 2,4-Dichlorobenzaldehyde | ~1705 | ~2860, ~2760 | ~1590, ~1470 |
| 2,6-Dichlorobenzaldehyde | ~1700 | ~2850, ~2750 | ~1580, ~1450 |
| 4-(Trifluoromethyl)benzaldehyde | ~1710 | ~2860, ~2760 | ~1610, ~1580 |
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and comparable analytical data.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzaldehyde sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[2]
-
Inlet Temperature: 250°C.[2]
-
Injection Volume: 1 µL in splitless mode.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the benzaldehyde sample in acetonitrile or methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 10-100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at a wavelength of 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[3]
1. Sample Preparation:
-
Weigh 5-10 mg of the benzaldehyde sample.[3]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
2. NMR Spectrometer Setup:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[3]
-
Shim the magnetic field to achieve homogeneity.[3]
3. Data Acquisition (¹H NMR):
-
Pulse Angle: 30° pulse.[3]
-
Acquisition Time: 2-4 seconds.[3]
-
Relaxation Delay: 1-5 seconds.[3]
-
Number of Scans: 8-16 scans.[3]
4. Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).[3]
-
Phase correct the spectrum.[3]
-
Calibrate the chemical shift scale using the TMS peak at 0 ppm.[3]
-
Integrate the peaks to determine the relative proton ratios.[3]
-
Analyze the splitting patterns and coupling constants.[3]
Visualized Workflow
The following diagram illustrates a typical analytical workflow for the cross-referencing and comparison of the target compound and its analogs.
References
A Comparative Guide to the Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern offers unique properties that are leveraged in the development of novel active ingredients. This guide provides a comparative analysis of validated synthetic methods for this aldehyde, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthetic Methods
Two primary synthetic routes for the preparation of this compound have been identified and validated: the hydrolysis of a dichlorinated trifluoromethylbenzylidene dichloride intermediate and a multi-step synthesis commencing from 2,3-dichlorobenzotrifluoride. The following table summarizes the key performance indicators for each method.
| Parameter | Method 1: Hydrolysis of Dichlorobenzylidene Dichloride | Method 2: Multi-step Synthesis from Dichlorobenzotrifluoride |
| Starting Material | 2,3-Dichloro-1-(dichloromethyl)-6-(trifluoromethyl)benzene | 2,3-Dichlorobenzotrifluoride |
| Key Steps | Chlorination, Hydrolysis | Nitration, Reduction, Diazotization, Formylation |
| Overall Yield | Moderate to High | Moderate |
| Purity | Good to Excellent | Good, requires careful purification |
| Reaction Time | Shorter | Longer |
| Scalability | Potentially scalable | More complex for large-scale production |
| Reagent Hazards | Use of chlorine gas | Use of nitric and nitrous acids |
Method 1: Hydrolysis of Dichlorobenzylidene Dichloride
This method offers a more direct route to the target aldehyde. The general strategy involves the free-radical chlorination of 2,3-dichloro-6-(trifluoromethyl)toluene to form the corresponding benzylidene dichloride, which is then hydrolyzed to the aldehyde.
Experimental Protocol
Step 1: Synthesis of 2,3-Dichloro-1-(dichloromethyl)-6-(trifluoromethyl)benzene
A solution of 2,3-dichloro-6-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride is heated to reflux. A radical initiator, for instance, azobisisobutyronitrile (AIBN), is added, followed by the slow bubbling of chlorine gas under UV irradiation. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure to yield the crude 2,3-dichloro-1-(dichloromethyl)-6-(trifluoromethyl)benzene, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
The crude 2,3-dichloro-1-(dichloromethyl)-6-(trifluoromethyl)benzene is mixed with a hydrolyzing agent, such as aqueous sulfuric acid or a mixture of acetic acid and water. The mixture is heated to a temperature between 100-150°C and stirred vigorously for several hours. The reaction is monitored by Thin Layer Chromatography (TLC) or GC. After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent like dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude aldehyde is then purified by vacuum distillation or column chromatography.
Workflow for the Hydrolysis Method.
Method 2: Multi-step Synthesis from Dichlorobenzotrifluoride
This approach involves the functionalization of the aromatic ring of 2,3-dichlorobenzotrifluoride through a sequence of standard aromatic substitution reactions.
Experimental Protocol
Step 1: Nitration of 2,3-Dichlorobenzotrifluoride
2,3-Dichlorobenzotrifluoride (1.0 eq) is added portion-wise to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The reaction mixture is then slowly warmed to room temperature and stirred for several hours. The mixture is poured onto ice, and the precipitated product, 2,3-dichloro-1-nitro-6-(trifluoromethyl)benzene, is filtered, washed with water, and dried.
Step 2: Reduction to 2,3-Dichloro-6-(trifluoromethyl)aniline
The nitro compound (1.0 eq) is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as iron powder or tin(II) chloride, is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction is filtered to remove the metal salts, and the solvent is evaporated. The resulting aniline is purified by extraction and distillation.
Step 3: Diazotization and Formylation
The 2,3-dichloro-6-(trifluoromethyl)aniline (1.0 eq) is dissolved in an acidic medium (e.g., aqueous HCl) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This is followed by the addition of a formylating agent, such as a solution of formaldehyde oxime, in the presence of a copper(I) catalyst. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The product, this compound, is extracted with an organic solvent and purified by column chromatography.
Synthetic pathway from 2,3-dichlorobenzotrifluoride.
Product Validation Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons typically appear in the range of 7.5-8.0 ppm. The aldehyde proton will be a singlet further downfield, around 10.0 ppm. |
| ¹³C NMR | Aromatic carbons will be in the 120-140 ppm region. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The aldehyde carbonyl carbon will be significantly downfield, around 190 ppm. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₈H₃Cl₂F₃O should be observed. |
| IR Spectroscopy | Characteristic peaks for the aldehyde C-H stretch (~2820 and ~2720 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) should be present. |
Conclusion
Both presented methods provide viable routes to this compound. Method 1, the hydrolysis of the corresponding benzylidene dichloride, is a more direct approach with a potentially higher yield and shorter reaction time, making it attractive for larger-scale synthesis. However, it involves the use of hazardous chlorine gas. Method 2, while longer and more complex, utilizes more common laboratory reagents and may be more suitable for smaller-scale preparations where the handling of chlorine gas is a concern. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, available equipment, and safety considerations.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde, ensuring the protection of personnel and the integrity of your work.
This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a detailed disposal plan. By adhering to these guidelines, you can minimize risks and maintain a safe laboratory environment.
Hazard Analysis and Personal Protective Equipment (PPE)
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Given these potential hazards, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). | To prevent skin contact and irritation.[1][4] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or explosion.[5] | To protect eyes from splashes and irritation.[1][2][3] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe, closed-heel shoes. | To protect skin from splashes and in case of fire.[4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator may be required.[4] | To prevent inhalation and respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[2]
-
Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.[1][2][6]
2. Weighing and Transferring:
-
Don the required PPE as outlined in the table above.
-
Perform all weighing and transferring of the solid compound within the chemical fume hood.
-
Use a non-sparking spatula and handle the container carefully to avoid generating dust.
-
If transferring a solution, use a syringe or a pipette with appropriate chemical compatibility.
3. During the Reaction:
-
Keep the reaction vessel closed to the extent possible.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Maintain the work area in an orderly fashion, keeping only necessary items within the fume hood.
4. Post-Handling and Decontamination:
-
Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]
-
Remove and wash contaminated clothing before reuse.[1]
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and its contaminated materials require specific disposal procedures.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid waste containing this compound must be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.[7][8] Do not mix with non-halogenated waste streams.[7][8]
2. Container Management:
-
Ensure waste containers are made of a compatible material (e.g., high-density polyethylene).[7]
-
Keep waste containers closed at all times, except when adding waste.[7]
-
Store waste containers in a designated, well-ventilated secondary containment area.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[1][3][6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9] Incineration is a common disposal method for halogenated compounds.[10]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. uah.edu [uah.edu]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. bucknell.edu [bucknell.edu]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
